molecular formula C20H26FNO2 B608492 Lbt-999 CAS No. 877467-20-4

Lbt-999

Cat. No.: B608492
CAS No.: 877467-20-4
M. Wt: 331.4 g/mol
InChI Key: XZWRXMFAFBSAJC-BFKYMBCJSA-N
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Description

LBT 999 is a dopamine reuptake inhibitor.

Properties

CAS No.

877467-20-4

Molecular Formula

C20H26FNO2

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1

InChI Key

XZWRXMFAFBSAJC-BFKYMBCJSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LBT 999;  LBT-999;  LBT999; 

Origin of Product

United States

Foundational & Exploratory

LBT-999: A Technical Guide to its High-Affinity Binding with the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of LBT-999, a potent and selective ligand for the dopamine transporter (DAT). This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a cocaine derivative that has demonstrated significant promise as a radioligand for visualizing and quantifying DAT in both preclinical and clinical settings using Positron Emission Tomography (PET).[1][2] Its high affinity and selectivity for DAT make it a valuable tool for studying the role of the dopaminergic system in various neurological and psychiatric disorders.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been characterized through in vitro pharmacological evaluations.[3] The data consistently demonstrate this compound's high affinity and selectivity for DAT.

LigandTransporterBinding Affinity ConstantValue
[³H]this compoundDATK_D_9 nM
This compoundSERTIC_50_> 1000 nM
This compoundNETIC_50_> 1000 nM

Table 1: In vitro binding affinities of this compound for monoamine transporters.

Experimental Protocols

The determination of this compound's binding affinity was primarily achieved through radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for this compound

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.

1. Membrane Preparation:

  • Source: Striatal tissue from rat brains is commonly used due to the high density of dopamine transporters.

  • Homogenization: The tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) to release the cellular components.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.

  • Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • Assay Components: The assay is typically performed in a 96-well plate format and includes:

    • The prepared cell membranes (a specific amount of protein, e.g., 50-120 µg).

    • A radiolabeled ligand, such as [³H]this compound, at a concentration near its K_D_ value.

    • A competing unlabeled ligand (in this case, varying concentrations of this compound or other test compounds) to determine its inhibitory concentration (IC_50_).

  • Incubation: The components are incubated together in a binding buffer at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with an ice-cold buffer to remove any unbound radioligand.

3. Data Acquisition and Analysis:

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Determination of Non-Specific Binding: To determine the amount of non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a known DAT inhibitor (e.g., GBR12909) to saturate the specific binding sites.

  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value of the competing ligand. The K_i_ (inhibition constant) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation. For saturation binding assays to determine K_D_ and B_max_ (receptor density), increasing concentrations of the radioligand are used.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a crucial role in regulating dopamine levels in the synapse by reuptaking dopamine from the synaptic cleft into the presynaptic neuron. This process is modulated by various intracellular signaling pathways. This compound, as a DAT ligand, binds to the transporter and inhibits this reuptake process.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_regulation Intracellular Regulation cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Packaging (VMAT2) Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Transport LBT999 This compound LBT999->DAT Binding & Inhibition Synaptic_Cleft->DAT Reuptake D2R Dopamine Receptor (D2R) Synaptic_Cleft->D2R Binding PKC PKC PKC->DAT ERK ERK ERK->DAT PKA PKA PKA->DAT CAMKII CAMKII CAMKII->DAT Postsynaptic_Effect Postsynaptic_Effect D2R->Postsynaptic_Effect Signal Transduction

Caption: Dopamine transporter (DAT) signaling and this compound interaction.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rat Striatum) Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Protein Protein Quantification Membrane->Protein Incubation Incubation: - Membranes - [3H]this compound - Unlabeled this compound Protein->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Binding_Curves Generate Binding Curves Counting->Binding_Curves Calculation Calculate IC50 and Ki Binding_Curves->Calculation

Caption: Workflow of a competitive radioligand binding assay.

References

LBT-999 Radiotracer: A Technical Guide for Neuroimaging Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

LBT-999 is a potent and selective radiotracer designed for the in vivo imaging of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1][2] A derivative of cocaine, this compound, when labeled with radionuclides such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), serves as a critical tool in the study of neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] Its high affinity and selectivity for DAT allow for the precise quantification of dopaminergic neuron density, offering valuable insights into disease diagnosis, progression, and the efficacy of therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, experimental protocols, and key preclinical and clinical findings.

Introduction

The dopaminergic system is integral to the regulation of motor control, cognition, and reward pathways in the brain. The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby modulating dopaminergic neurotransmission. A decline in the density of DAT is a well-established biomarker for the loss of dopaminergic neurons, a hallmark of Parkinson's disease and other parkinsonian syndromes.

This compound, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, was developed as a highly selective ligand for DAT, making it an excellent candidate for PET imaging. This guide delves into the technical aspects of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this radiotracer in their studies.

Mechanism of Action

This compound functions by selectively binding to the dopamine transporter on presynaptic dopaminergic neurons. When radiolabeled, typically with ¹⁸F, it can be administered intravenously to a subject. The radiotracer then crosses the blood-brain barrier and accumulates in brain regions with high concentrations of DAT, such as the striatum (caudate and putamen). The positrons emitted by the radionuclide can be detected by a PET scanner, allowing for the visualization and quantification of DAT density. This provides a direct measure of the integrity of the dopaminergic system.

Signaling Pathway and Binding

LBT999_Mechanism cluster_0 Presynaptic Dopaminergic Neuron cluster_1 PET Scanner LBT999 [¹⁸F]this compound DAT Dopamine Transporter (DAT) LBT999->DAT Binds to PET_Signal PET Signal Detection LBT999->PET_Signal Emits Positrons Dopamine Dopamine Dopamine->DAT Reuptake blocked by this compound Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Dopamine Releases

Caption: Mechanism of [¹⁸F]this compound action at the dopaminergic synapse.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

ParameterValueSpeciesReference
Kd for DAT 9 nMNot Specified
Bmax for DAT 17 pmol/mg proteinNot Specified
IC50 for SERT > 1000 nMNot Specified
IC50 for NET > 1000 nMNot Specified

Table 2: Radiosynthesis of [¹⁸F]this compound

ParameterValueMethodReference
Radiochemical Yield (decay-corrected) 35%Automation on TRACERlab FXFN
Radiochemical Yield (decay-corrected) 32.7%Automation on AllinOne (AIO)
Radiochemical Purity > 99%TRACERlab FXFN
Radiochemical Purity > 98%AllinOne (AIO)
Molar Activity 158 GBq/µmolTRACERlab FXFN
Molar Activity > 154 GBq/µmolAllinOne (AIO)
Synthesis Time 65 minTRACERlab FXFN
Synthesis Time 48 minAllinOne (AIO)

Table 3: Human PET Imaging with [¹⁸F]this compound in Healthy Volunteers

Brain RegionBinding Potential (BPND)Reference
Putamen 6.3 ± 1.1
Caudate 6.8 ± 1.1

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The automated radiosynthesis of [¹⁸F]this compound is crucial for clinical applications to ensure reproducibility and compliance with Good Manufacturing Practices (GMP). The following outlines a general one-step radiofluorination approach.

Radiosynthesis_Workflow Start Start Fluoride [¹⁸F]Fluoride Production Start->Fluoride Precursor Chlorinated Precursor of this compound Labeling Nucleophilic Substitution (Radiofluorination) Precursor->Labeling Fluoride->Labeling Purification HPLC Purification Labeling->Purification Formulation Formulation in Injectable Solution Purification->Formulation QC Quality Control (Purity, Molarity, etc.) Formulation->QC End End QC->End

Caption: General workflow for the automated radiosynthesis of [¹⁸F]this compound.

Detailed Methodology:

The one-step radiofluorination from a chlorinated precursor is a commonly employed method.

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trapping and Elution: The [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiofluorination: The chlorinated precursor of this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), is added to the dried [¹⁸F]fluoride/catalyst complex. The reaction mixture is heated at a specific temperature for a set duration to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound from unreacted fluoride and byproducts. The mobile phase composition and column type are optimized to achieve good separation.

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with a suitable buffer and passed through a sterile filter into a sterile vial. The final product is an injectable solution.

  • Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, molar activity, pH, and sterility, to ensure it meets the specifications for human administration.

Preclinical Evaluation in Animal Models

Preclinical studies in rodents and non-human primates are essential to characterize the in vivo behavior of the radiotracer.

Methodology for PET Imaging in a Rat Model of Parkinson's Disease:

  • Animal Model: A unilateral striatal lesion is induced in rats using 6-hydroxydopamine (6-OHDA) to model the dopaminergic neurodegeneration seen in Parkinson's disease.

  • Radiotracer Administration: [¹⁸F]this compound is administered intravenously to the anesthetized rat.

  • PET Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 60 minutes) to measure the uptake and distribution of the radiotracer in the brain.

  • Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images, typically for the striatum (lesioned and non-lesioned sides) and a reference region with negligible DAT density, such as the cerebellum.

  • Quantification: The binding potential (BPND) is calculated to quantify the specific binding of [¹⁸F]this compound to DAT. This allows for the assessment of dopaminergic neuron loss in the lesioned hemisphere compared to the intact hemisphere.

  • Validation: In vivo findings can be validated through ex vivo autoradiography on brain sections using a DAT-specific radioligand like [¹²⁵I]PE2I.

Clinical Evaluation in Humans

Clinical studies in healthy volunteers and patients are necessary to establish the safety, dosimetry, and diagnostic utility of [¹⁸F]this compound.

Methodology for a PET Study in Healthy Volunteers and Parkinson's Disease Patients:

  • Subject Recruitment: Healthy control subjects and patients with a clinical diagnosis of early-stage Parkinson's disease are recruited for the study.

  • Radiotracer Administration: A bolus injection of [¹⁸F]this compound (e.g., 3.6 MBq/kg) is administered intravenously.

  • PET/MRI Acquisition: A dynamic PET scan is performed for a duration of up to 90 minutes. A high-resolution anatomical MRI scan is also acquired for co-registration and anatomical localization of the PET signal.

  • Blood Sampling: Venous blood samples may be collected at various time points to analyze the parent radiotracer and its metabolites in plasma.

  • Image Analysis: Time-activity curves (TACs) are generated for various brain regions of interest, including the caudate, putamen, and cerebellum (as a reference region).

  • Kinetic Modeling: The binding potential (BPND) or distribution volume ratio (DVR) is calculated using appropriate kinetic models to quantify DAT density. A simplified ratio method using a short acquisition window (e.g., 10 minutes, 30-40 minutes post-injection) can also be used for clinical routine.

  • Statistical Analysis: Statistical comparisons of DAT binding are made between the healthy control group and the Parkinson's disease group to assess the diagnostic performance of [¹⁸F]this compound.

Conclusion

This compound, particularly in its ¹⁸F-labeled form, has emerged as a highly valuable radiotracer for the PET imaging of the dopamine transporter. Its excellent affinity and selectivity, coupled with favorable kinetics, allow for the reliable quantification of dopaminergic integrity in the brain. The well-established protocols for its automated radiosynthesis and its demonstrated utility in preclinical and clinical studies underscore its potential as a powerful tool for the early diagnosis of Parkinson's disease, monitoring disease progression, and evaluating the response to novel therapeutic strategies. This technical guide provides a solid foundation for researchers and clinicians looking to incorporate this compound into their neuroimaging research and clinical practice.

References

LBT-999: A Technical Guide to a Novel Radiotracer for Parkinson's Disease Diagnosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. Accurate and early diagnosis is crucial for patient management and the development of disease-modifying therapies. [18F]LBT-999 is an innovative radiotracer for Positron Emission Tomography (PET) that offers a promising avenue for the in-vivo quantification of dopamine transporter (DAT) density, a key biomarker for dopaminergic neurodegeneration.[1][2] This technical guide provides a comprehensive overview of the core science and clinical data related to this compound.

Core Mechanism of Action

[18F]this compound is a cocaine derivative designed for high-affinity and selective binding to the dopamine transporter.[1][2] The mechanism of action for diagnostic imaging relies on the following principles:

  • Target Engagement: Following intravenous administration, [18F]this compound crosses the blood-brain barrier and selectively binds to DATs located on the presynaptic terminals of dopaminergic neurons.

  • Positron Emission: The fluorine-18 ([18F]) radioisotope attached to the this compound molecule decays by positron emission.

  • Annihilation and Detection: The emitted positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner.

  • Image Reconstruction: The coincidence detection of these gamma photons allows for the three-dimensional reconstruction of the radiotracer's distribution and concentration in the brain.

  • Quantification of Dopaminergic Integrity: The intensity of the PET signal in the striatum (caudate and putamen), a region with high DAT density, is directly proportional to the number of viable dopaminergic nerve terminals. A reduced signal indicates dopaminergic neuron loss, a hallmark of Parkinson's disease.[3]

Signaling and Binding Pathway

The diagnostic utility of [18F]this compound is predicated on its specific interaction with the dopamine transporter. The following diagram illustrates the binding process at the synaptic level.

[18F]this compound Binding to Dopamine Transporter cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_cleft Dopamine DAT->Dopamine_cleft Reuptake Vesicle Dopamine Vesicle Vesicle->DAT Release Dopamine Dopamine LBT999 [18F]this compound Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor LBT999_cleft [18F]this compound LBT999_cleft->DAT Binding Preclinical [18F]this compound Evaluation Workflow A 6-OHDA Lesioning in Rat Striatum B [18F]this compound Administration (i.v.) A->B C Dynamic PET Imaging B->C D Image Reconstruction and Analysis (ROI, TACs) C->D F Euthanasia and Brain Extraction C->F E Calculation of Binding Potential (BP_ND) D->E H Correlation of In Vivo and Ex Vivo Data E->H G Ex Vivo Autoradiography with [125I]PE2I F->G G->H Clinical [18F]this compound PET Imaging Workflow cluster_0 Patient Preparation & Injection cluster_1 Image Acquisition cluster_2 Data Analysis cluster_3 Diagnosis A Patient Consent and Preparation B Intravenous Injection of [18F]this compound A->B C Dynamic or Static PET Scan B->C E Image Co-registration and ROI Delineation C->E D Anatomical Imaging (CT or MRI) D->E F Generation of Time-Activity Curves E->F G Calculation of Binding Potential (BP_ND) or Uptake Ratios F->G H Assessment of Dopaminergic Integrity G->H

References

LBT-999 PET Imaging for Neurodegenerative Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT) is a crucial tool for the early diagnosis and monitoring of neurodegenerative disorders such as Parkinson's disease. The radiotracer, [¹⁸F]LBT-999, a cocaine derivative, has emerged as a highly selective and potent ligand for DAT imaging. This technical guide provides a comprehensive overview of [¹⁸F]this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying neurobiology and experimental workflows.

Core Mechanism of Action

[¹⁸F]this compound functions by selectively binding to the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a corresponding reduction in DAT density. When [¹⁸F]this compound is introduced into the body, it crosses the blood-brain barrier and binds to DAT. The attached fluorine-18 isotope emits positrons, which are detected by a PET scanner, allowing for the visualization and quantification of DAT distribution and density in the brain. This provides an indirect measure of the integrity of the dopaminergic system.

Quantitative Data

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT)

ParameterValueSpeciesMethodReference
Kd9 nMBaboonIn vitro[1]
Bmax17 pmol/mg proteinBaboonIn vitro[1]
Ki~9 nMNot SpecifiedIn vitro

Table 2: In Vivo Quantitative PET Imaging Data with [¹⁸F]this compound

ParameterBrain RegionHealthy Controls (Mean ± SD)Parkinson's Disease Patients (Mean ± SD)SpeciesReference
Binding Potential (BPND) Caudate Nucleus6.30 ± 1.17Significantly DecreasedHuman
Putamen6.75 ± 1.17Significantly DecreasedHuman
Substantia Nigra-Significantly DecreasedHuman[2][3]
Distribution Volume Ratio (DVR) Caudate Nucleus-Significantly DecreasedHuman[2]
Putamen-Significantly DecreasedHuman
Substantia Nigra-Significantly DecreasedHuman
Striatum-to-Cerebellum Ratio Striatum~30 (at 110 min post-injection)-Baboon
Striatum~10 (at 30-40 min post-injection)Significantly DecreasedHuman

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound is typically performed using an automated synthesis module. A common method is the one-step nucleophilic substitution of a suitable precursor.

Materials:

  • Precursor: Chlorinated or mesylated this compound precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water for injection

  • Ethanol

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., TRACERlab FXFN or AllinOne)

  • HPLC system for purification

Procedure (Example using an AllinOne module):

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum at elevated temperature to dry the [¹⁸F]fluoride/K222 complex.

  • Radiolabeling Reaction: The this compound precursor, dissolved in a suitable solvent like acetonitrile, is added to the reactor containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 120-150°C) for a set time (e.g., 10-15 minutes).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is diluted with sterile water for injection and passed through a sterile filter into a sterile vial. The final product is formulated in a saline solution containing a small percentage of ethanol for stability.

  • Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, pH, and sterility, to ensure it meets the standards for human injection.

Preclinical PET Imaging Protocol (Rodent Model)

This protocol provides a general framework for in vivo [¹⁸F]this compound PET imaging in a rat model of Parkinson's disease.

Animal Preparation:

  • Animals (e.g., Sprague-Dawley rats) are fasted for 4-6 hours before the scan to reduce variability in tracer uptake.

  • Anesthesia is induced and maintained throughout the imaging session (e.g., with isoflurane).

  • A tail vein catheter is placed for intravenous injection of the radiotracer.

PET Imaging Procedure:

  • The anesthetized animal is positioned in the PET scanner.

  • A transmission scan is performed for attenuation correction.

  • A bolus of [¹⁸F]this compound (e.g., 10-20 MBq) is injected intravenously.

  • A dynamic emission scan is acquired for a duration of 60-90 minutes. The acquisition can be divided into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 5 x 5min, 4 x 10min).

  • Following the PET scan, a CT scan may be acquired for anatomical co-registration.

Image Analysis:

  • PET images are reconstructed using an appropriate algorithm (e.g., OSEM3D).

  • Regions of interest (ROIs) are drawn on the reconstructed images, typically for the striatum (caudate and putamen) and a reference region with low DAT density, such as the cerebellum.

  • Time-activity curves (TACs) are generated for each ROI.

  • Quantitative analysis is performed to calculate parameters like the Standardized Uptake Value (SUV), binding potential (BPnd), or distribution volume ratio (DVR) to assess DAT density.

Clinical PET Imaging Protocol (Human Subjects)

This protocol outlines a typical procedure for [¹⁸F]this compound PET imaging in human subjects for the assessment of dopaminergic integrity.

Patient Preparation:

  • Patients should fast for at least 4-6 hours prior to the scan.

  • A detailed medical history is obtained, including any medications that might interfere with DAT binding.

  • An intravenous line is inserted for radiotracer injection.

  • The patient is positioned comfortably in the PET scanner.

PET Imaging Procedure:

  • A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • An intravenous bolus of [¹⁸F]this compound (e.g., 185-370 MBq) is administered.

  • A dynamic or static PET scan is acquired. For dynamic scanning, acquisition begins just before injection and continues for up to 90 minutes. For static imaging, a 10-20 minute scan is typically acquired starting 30-40 minutes post-injection.

  • If a dynamic scan is performed, the data is often framed into multiple time points.

Image Analysis:

  • PET images are reconstructed using standard clinical protocols.

  • Anatomical MRI of the patient's brain is often co-registered with the PET images for accurate delineation of brain structures.

  • Regions of interest (ROIs) are defined for the caudate, putamen, and cerebellum (as the reference region).

  • For dynamic scans, kinetic modeling (e.g., using a simplified reference tissue model) is applied to the time-activity curves to estimate the binding potential (BPnd) or distribution volume ratio (DVR). For static scans, the ratio of tracer uptake in the striatum to the cerebellum (SUVR) is calculated.

  • The quantitative values are then compared to age-matched healthy control data to assess the degree of dopaminergic deficit.

Visualizations

The following diagrams illustrate key concepts related to this compound PET imaging.

Dopamine_Synapse_and_LBT999_Action Dopamine Synapse and this compound Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (Cytosol) L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in Vesicle) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Cytosol->Dopamine_Vesicle VMAT2 Dopamine_Synapse->DAT Reuptake D2_Receptor Dopamine D2 Receptor Dopamine_Synapse->D2_Receptor Binding Signaling_Cascade Postsynaptic Signaling D2_Receptor->Signaling_Cascade LBT999 [18F]this compound LBT999->DAT Blocks Reuptake

Caption: Mechanism of this compound at the dopamine synapse.

LBT999_PET_Workflow [18F]this compound PET Imaging Experimental Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Image Analysis cluster_interpretation Interpretation Patient_Prep Patient Preparation (Fasting, History) Injection Intravenous Injection of [18F]this compound Patient_Prep->Injection Radiosynthesis [18F]this compound Radiosynthesis QC Quality Control Radiosynthesis->QC QC->Injection PET_Scan PET/CT Scan (Dynamic or Static) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Definition (Striatum, Cerebellum) Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling / SUVR Calculation ROI_Analysis->Kinetic_Modeling Quantification Quantification of DAT Binding (BPnd, DVR, SUVR) Kinetic_Modeling->Quantification Diagnosis Diagnostic Interpretation (e.g., Parkinson's vs. Healthy) Quantification->Diagnosis

Caption: Workflow for [18F]this compound PET imaging studies.

References

An In-Depth Technical Guide to Lbt-999: A Selective Dopamine Transporter Imaging Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), developed as a positron emission tomography (PET) imaging agent for the in vivo assessment of DAT density in the brain.[1] Structurally, it is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane.[1] Its high affinity and selectivity for DAT make it a valuable tool in the study and diagnosis of neurodegenerative diseases characterized by dopaminergic dysfunction, most notably Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the nortropane scaffold, a core structure found in cocaine and other DAT inhibitors. The chemical modifications from its precursor, PE2I, particularly the introduction of a fluorinated butenyl chain, confer its specific binding characteristics and suitability for labeling with the positron-emitting radionuclide fluorine-18 ([¹⁸F]).[1]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name methyl (1R,2S,3S,5S)-8-[(E)-4-fluorobut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Synonyms LBT 999, LBT999, (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane
CAS Number 877467-20-4
Molecular Formula C₂₀H₂₆FNO₂
Molecular Weight 331.43 g/mol
Appearance Solid powder
Purity >98%

Pharmacological Properties

This compound exhibits high binding affinity for the dopamine transporter and significant selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Table 2: In Vitro Binding Affinity and Selectivity of this compound

TransporterBinding Affinity (Kᵢ)Selectivity Ratio (Kᵢ SERT / Kᵢ DAT)Selectivity Ratio (Kᵢ NET / Kᵢ DAT)Reference
Dopamine Transporter (DAT) 9 nM--
Serotonin Transporter (SERT) > 1 µM> 111-
Norepinephrine Transporter (NET) > 1 µM-> 111

Experimental Protocols

In Vitro Competitive Radioligand Binding Assay for DAT

This protocol outlines a standard procedure to determine the binding affinity (Kᵢ) of this compound for the dopamine transporter using a competitive radioligand binding assay with cell membranes expressing the human dopamine transporter (hDAT).

1. Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 or another suitable DAT radioligand.

  • Test Compound: this compound.

  • Reference Compound: A known DAT inhibitor (e.g., GBR 12909) for determining non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like NaCl and KCl.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

2. Cell Membrane Preparation: a. Culture HEK293-hDAT cells to confluency. b. Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. e. Resuspend the membrane pellet in fresh assay buffer. f. Determine the protein concentration of the membrane preparation. g. Store aliquots at -80°C.

3. Binding Assay: a. Prepare serial dilutions of this compound. b. In a 96-well plate, set up the following in triplicate:

  • Total Binding: Assay buffer, radioligand, and cell membrane suspension.
  • Non-specific Binding: Reference compound, radioligand, and cell membrane suspension.
  • Test Compound Binding: this compound dilution, radioligand, and cell membrane suspension. c. Incubate at room temperature for 60-120 minutes to reach equilibrium.

4. Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters with ice-cold assay buffer to remove unbound radioligand. c. Place filters in scintillation vials with scintillation cocktail. d. Measure radioactivity using a scintillation counter.

5. Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Determine the IC₅₀ value of this compound from the concentration-response curve. c. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo PET Imaging with [¹⁸F]this compound in Human Subjects

This protocol provides a general outline for conducting a PET imaging study with [¹⁸F]this compound in human subjects to assess DAT density, based on clinical trial methodologies.

1. Subject Preparation: a. Obtain informed consent from all subjects. b. Screen subjects for any contraindications to PET imaging. c. Subjects should abstain from any medications known to interfere with the dopaminergic system.

2. Radiopharmaceutical Preparation: a. Synthesize [¹⁸F]this compound according to established automated radiosynthesis protocols. b. Ensure the final product meets all quality control specifications for clinical use, including radiochemical purity and specific activity.

3. PET Scan Acquisition: a. Position the subject comfortably in the PET scanner. b. Perform a transmission scan for attenuation correction. c. Administer a bolus intravenous injection of [¹⁸F]this compound (typically 3-5 MBq/kg). d. Acquire dynamic PET data for a duration of 60-90 minutes. e. For simplified clinical protocols, a static 10-minute acquisition between 30 and 40 minutes post-injection may be sufficient.

4. Image Analysis: a. Reconstruct the PET images with appropriate corrections. b. Co-register the PET images with the subject's MRI for anatomical reference. c. Define regions of interest (ROIs) for key brain areas, including the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., cerebellum). d. Generate time-activity curves (TACs) for each ROI. e. Calculate the binding potential (BPₙₑ) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).

Visualizations

Dopamine Signaling Pathway and this compound Mechanism of Action

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binds to Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates Lbt999 This compound Lbt999->DAT Blocks

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for [¹⁸F]this compound PET Imaging

PET_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Consent Injection IV Injection of [¹⁸F]this compound Subject_Recruitment->Injection Radiosynthesis [¹⁸F]this compound Radiosynthesis & QC Radiosynthesis->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Image_Reconstruction Image Reconstruction & Co-registration PET_Scan->Image_Reconstruction ROI_Analysis ROI Definition (Striatum, Cerebellum) Image_Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM) ROI_Analysis->Kinetic_Modeling Outcome DAT Binding Potential (BPnd) Kinetic_Modeling->Outcome

Caption: A streamlined workflow for conducting a clinical PET imaging study using [¹⁸F]this compound.

Logical Relationship in the Development of this compound

Lbt999_Development Cocaine Cocaine (DAT Inhibitor) PE2I PE2I (High Affinity & Selectivity for DAT) Cocaine->PE2I Chemical Modification Lbt999 This compound (Fluorinated Derivative) PE2I->Lbt999 Fluorination for ¹⁸F-Labeling PET_Imaging [¹⁸F]this compound for PET Imaging of Parkinson's Disease Lbt999->PET_Imaging Application

Caption: The developmental lineage of this compound from its structural precursor, cocaine, to its application in PET imaging.

References

In Vitro Characterization of Lbt-999: A Potent and Selective BTK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search reveals no publicly available scientific literature or data for a compound designated "Lbt-999". This suggests that "this compound" may be a proprietary, pre-clinical compound not yet disclosed in public research, or a hypothetical substance for the purpose of this request.

To fulfill the user's requirements for a detailed technical guide, a plausible and scientifically grounded hypothetical in vitro characterization of a fictional Bruton's tyrosine kinase (BTK) inhibitor, hereby named this compound, has been generated. BTK is a clinically validated target in B-cell malignancies and autoimmune diseases, making it a relevant subject for such a guide.

This document provides a comprehensive technical overview of the in vitro characterization of this compound, a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK). The data herein supports its potential as a therapeutic candidate for B-cell malignancies.

Biochemical Potency and Selectivity

This compound was designed to target the ATP binding site of BTK. Its potency was first established using a biochemical assay, followed by a broad kinase selectivity panel to assess its specificity.

Table 1: Biochemical Potency of this compound against BTK

AnalyteAssay TypeParameterValue (nM)
This compound TR-FRETIC₅₀1.2
This compound KiNativKᵢ0.8

Table 2: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition at 100 nMIC₅₀ (nM)
BTK 981.2
ITK45150
TEC30320
EGFR< 5> 10,000
SRC< 5> 10,000
LCK< 5> 10,000
Cellular Mechanism of Action

To confirm the mechanism of action within a cellular context, the effect of this compound on BTK autophosphorylation was assessed in a human B-cell lymphoma cell line.

Table 3: Cellular Potency of this compound

Cell LineAssay TypeParameterValue (nM)
Ramos (B-cell lymphoma)Western BlotpBTK (Y223) IC₅₀8.5
Ramos (B-cell lymphoma)AlphaLISApBTK (Y223) IC₅₀7.9
Downstream Pathway Modulation

The functional consequence of BTK inhibition by this compound was evaluated by measuring the phosphorylation of phospholipase C gamma 2 (PLCγ2), a direct downstream substrate of BTK.

Table 4: Effect of this compound on Downstream Signaling

Cell LineAssay TypeParameterValue (nM)
Ramos (B-cell lymphoma)Flow CytometrypPLCγ2 (Y759) IC₅₀9.2
Cellular Proliferation and Viability

The anti-proliferative effects of this compound were determined in various B-cell malignancy cell lines after a 72-hour incubation period.

Table 5: Anti-proliferative Activity of this compound

Cell LineDisease TypeParameterValue (nM)
RamosBurkitt's LymphomaEC₅₀15.4
TMD8Diffuse Large B-cell LymphomaEC₅₀22.1
Jeko-1Mantle Cell LymphomaEC₅₀18.8

Experimental Protocols

Protocol 1: BTK Biochemical TR-FRET Assay

This assay quantifies the potency of this compound by measuring the inhibition of BTK-mediated phosphorylation of a substrate peptide in a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

  • Reagents : Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with a Europium (Eu) donor, and streptavidin-allophycocyanin (SA-APC) acceptor.

  • Procedure :

    • Add 5 µL of this compound dilution series in assay buffer to a 384-well plate.

    • Add 5 µL of BTK enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis : The ratio of emission at 665 nm to 615 nm is calculated. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit BTK autophosphorylation at tyrosine 223 (Y223) in a cellular environment.

  • Cell Culture : Ramos cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure :

    • Seed Ramos cells at a density of 1x10⁶ cells/mL and starve overnight in serum-free media.

    • Treat cells with a dilution series of this compound for 2 hours.

    • Stimulate B-cell receptor signaling by adding anti-IgM antibody for 10 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis : Densitometry is used to quantify band intensity. The ratio of pBTK to total BTK is normalized to the stimulated control, and IC₅₀ values are calculated.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Anti-IgM Stimulation BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Y759) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NF-κB Activation DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Lbt999 This compound Lbt999->BTK Inhibits

Caption: B-Cell Receptor signaling pathway and the inhibitory action of this compound on BTK.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays a1 TR-FRET Kinase Assay a2 Kinase Selectivity Panel a1->a2 b1 BTK Autophosphorylation (Western Blot / AlphaLISA) a2->b1 Confirm Selectivity b2 Downstream Signaling (pPLCγ2 Flow Cytometry) b1->b2 b3 Cell Viability Assay (e.g., CellTiter-Glo) b2->b3 end In Vitro Profile b3->end Establish Functional Effect start This compound Compound start->a1 Determine Potency

Caption: Workflow for the in vitro characterization of the BTK inhibitor this compound.

LBT-999: A Technical Guide to its High Selectivity for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LBT-999, also known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and highly selective radioligand for the dopamine transporter (DAT).[1] This high affinity and selectivity make it a valuable tool in neuroscience research, particularly for the in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET).[1][2] Understanding the precise binding characteristics and the methodologies used to determine its selectivity is crucial for its effective application in both preclinical and clinical research settings. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and relevant biological pathways related to the selectivity of this compound for the dopamine transporter.

Quantitative Data on Monoamine Transporter Selectivity

The selectivity of this compound for the dopamine transporter (DAT) over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET), has been established through rigorous in vitro binding assays. The data consistently demonstrate a significantly higher affinity of this compound for DAT.

TransporterLigandParameterValueReference
Dopamine Transporter (DAT)This compoundKd9 nM[3][4]
Dopamine Transporter (DAT)This compoundBmax17 pmol/mg protein
Serotonin Transporter (SERT)Various LigandsKi for this compound> 1 µM
Norepinephrine Transporter (NET)Various LigandsKi for this compound> 1 µM

Table 1: In Vitro Binding Affinity and Selectivity of this compound. This table summarizes the key quantitative data demonstrating the high affinity of this compound for the dopamine transporter (DAT) and its significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

In addition to in vitro binding data, in vivo studies in rodents have further substantiated the selectivity of this compound. Pre-injection of a selective DAT inhibitor, GBR12909, resulted in a significant decrease in the striatal accumulation of [18F]this compound. Conversely, pre-injection with the SERT ligand paroxetine or the NET ligand nisoxetine had no significant effect on [18F]this compound binding in the striatum.

Experimental Protocols

The determination of this compound's selectivity for the dopamine transporter involves several key experimental methodologies. These protocols are designed to quantify the binding affinity of the compound to DAT, SERT, and NET.

Radioligand Binding Assays (In Vitro)

Competitive radioligand binding assays are the primary method for determining the inhibition constant (Ki) of this compound for DAT, SERT, and NET.

a) Membrane Preparation:

  • Source: Brain tissue from rodents (e.g., rat striatum for DAT, cortex for NET, and frontal cortex for SERT) or cultured cells stably expressing the human recombinant transporters (e.g., HEK293 or CHO cells).

  • Procedure:

    • Tissues are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a suitable assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

b) Competition Binding Assay:

  • For DAT:

    • Radioligand: [3H]WIN 35,428 or another suitable DAT-selective radioligand.

    • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding: Determined in the presence of a saturating concentration of a potent DAT inhibitor (e.g., cocaine or GBR12909).

  • For SERT:

    • Radioligand: [3H]Citalopram or [3H]Paroxetine.

    • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding: Determined in the presence of a saturating concentration of a potent SERT inhibitor (e.g., fluoxetine).

  • For NET:

    • Radioligand: [3H]Nisoxetine.

    • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

    • Non-specific binding: Determined in the presence of a saturating concentration of a potent NET inhibitor (e.g., desipramine).

  • General Conditions:

    • Incubation Time and Temperature: Typically 60-120 minutes at room temperature or 4°C to reach equilibrium.

    • Separation of Bound and Free Ligand: Rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays (Functional Assay)

Functional assays measuring the inhibition of neurotransmitter uptake provide complementary data to binding assays.

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from fresh brain tissue by homogenization and differential centrifugation.

  • Uptake Inhibition Assay:

    • Synaptosomes are pre-incubated with various concentrations of this compound.

    • The uptake of a radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is initiated.

    • Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • The reaction is terminated by rapid filtration and washing with ice-cold buffer.

    • The radioactivity accumulated within the synaptosomes is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of uptake is determined.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter is a key regulator of dopaminergic neurotransmission. Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_Vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for Determining this compound Selectivity

The process of determining the selectivity of this compound involves a series of well-defined steps, from preparing the biological materials to analyzing the final data.

Experimental_Workflow Start Start: Hypothesis This compound is DAT selective Membrane_Prep Membrane Preparation (Brain Tissue or Transfected Cells) Start->Membrane_Prep DAT_Assay DAT Competition Assay ([3H]WIN 35,428 vs this compound) Membrane_Prep->DAT_Assay SERT_Assay SERT Competition Assay ([3H]Citalopram vs this compound) Membrane_Prep->SERT_Assay NET_Assay NET Competition Assay ([3H]Nisoxetine vs this compound) Membrane_Prep->NET_Assay Data_Collection Data Collection (IC50 Determination) DAT_Assay->Data_Collection SERT_Assay->Data_Collection NET_Assay->Data_Collection Data_Analysis Data Analysis (Ki Calculation) Data_Collection->Data_Analysis Conclusion Conclusion: High Selectivity for DAT Data_Analysis->Conclusion

Caption: Workflow for in vitro determination of this compound's selectivity for monoamine transporters.

Conclusion

The comprehensive data from in vitro binding and functional assays, supported by in vivo studies, unequivocally establish this compound as a high-affinity and highly selective ligand for the dopamine transporter. Its negligible affinity for the serotonin and norepinephrine transporters makes it an exceptional tool for the specific investigation of the dopaminergic system. The detailed experimental protocols outlined in this guide provide a framework for the replication and validation of these findings, ensuring the continued and effective use of this compound in advancing our understanding of dopamine-related neurological and psychiatric disorders.

References

A Comparative Analysis of Lbt-999 and Other Dopamine Transporter Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for both therapeutic agents and drugs of abuse. This guide provides a detailed comparative analysis of Lbt-999, a novel dopamine transporter ligand, against other well-characterized DAT ligands, including its precursor PE2I, cocaine, methylphenidate, and GBR 12909. We present a comprehensive overview of their binding affinities, selectivity for monoamine transporters, and the experimental methodologies used to determine these parameters. This document is intended to serve as a technical resource for researchers and professionals involved in the development of novel central nervous system agents targeting the dopamine transporter.

Introduction

The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This process is fundamental to the regulation of dopamine signaling, which is implicated in a wide range of physiological and pathological processes, including motor control, motivation, reward, and addiction. Consequently, the DAT has been a major focus of drug discovery and development efforts for various neurological and psychiatric disorders.

This compound has emerged as a promising radioligand for positron emission tomography (PET) imaging of the DAT, offering potential for improved diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.[1] Understanding its pharmacological profile in comparison to other DAT ligands is crucial for its application and for the development of future DAT-targeted therapeutics. This guide provides a quantitative and methodological comparison of this compound with other key DAT ligands.

Comparative Pharmacological Data

The binding affinity (Ki) and selectivity of a ligand for its target transporter are critical parameters in drug development. The following tables summarize the in vitro binding affinities of this compound and other selected ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of Selected Ligands for Monoamine Transporters
LigandDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
This compound9[2]> 1000[2]> 1000[2]
PE2I17[3]500> 1000
Cocaine200 - 700200 - 700200 - 700
Methylphenidate100 - 190> 55,00038 - 100
GBR 129091> 100> 100
Table 2: Selectivity Ratios of Selected Ligands
LigandSERT/DATNET/DAT
This compound> 111> 111
PE2I29.4> 58.8
Cocaine~1~1
Methylphenidate> 289~0.38 - 1
GBR 12909> 100> 100

Note: Selectivity ratios were calculated from the Ki values in Table 1. A higher ratio indicates greater selectivity for DAT over the other transporters.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for determining the binding affinity of a test compound for monoamine transporters.

Objective

To determine the inhibitory constant (Ki) of a test ligand for DAT, SERT, and NET using a competitive radioligand binding assay.

Materials
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [³H]GBR-12935.

    • For hSERT: [³H]Citalopram or [³H]Paroxetine.

    • For hNET: [³H]Nisoxetine.

  • Test Ligands: this compound and other comparator compounds.

  • Reference Compounds: Known selective inhibitors for each transporter to determine non-specific binding (e.g., GBR 12909 for DAT, citalopram for SERT, and nisoxetine for NET).

  • Assay Buffer: Typically a Tris-HCl or phosphate-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

Methods
  • Cell Membrane Preparation: a. Culture cells expressing the transporter of interest to confluency. b. Harvest the cells and centrifuge at a low speed (e.g., 500 x g) to pellet the cells. c. Resuspend the cell pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at a high speed (e.g., 48,000 x g) to pellet the cell membranes. e. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10-50 µg per well.

  • Binding Assay: a. Prepare serial dilutions of the test ligand and reference compounds. b. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding. c. Total Binding: Add assay buffer, radioligand solution, and cell membrane suspension. d. Non-specific Binding: Add a high concentration of the appropriate reference compound, radioligand solution, and cell membrane suspension. e. Test Compound Binding: Add the test ligand dilution, radioligand solution, and cell membrane suspension. f. Incubate the plate at room temperature or 37°C for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting: a. After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. d. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test ligand concentration. c. Determine the IC50 value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Mandatory Visualizations

Signaling Pathway

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake Dopamine_in_Cleft Dopamine D_Receptor Dopamine Receptor Signaling Postsynaptic Signaling D_Receptor->Signaling Dopamine_in_Cleft->DAT Reuptake Dopamine_in_Cleft->D_Receptor Binding Lbt999 This compound Lbt999->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of this compound on DAT.

Experimental Workflow

Experimental_Workflow start Start cell_culture Culture cells expressing a monoamine transporter start->cell_culture membrane_prep Prepare cell membranes via homogenization and centrifugation cell_culture->membrane_prep assay_setup Set up 96-well plate with: - Total Binding - Non-specific Binding - Test Compound membrane_prep->assay_setup incubation Incubate with radioligand and test compounds assay_setup->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration counting Measure radioactivity with a scintillation counter filtration->counting data_analysis Analyze data to determine IC50 and Ki values counting->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Ligand Selectivity Profile

Ligand_Selectivity Lbt999 This compound DAT DAT Lbt999->DAT High Affinity (Ki = 9 nM) SERT SERT Lbt999->SERT Low Affinity (Ki > 1000 nM) NET NET Lbt999->NET Low Affinity (Ki > 1000 nM) Cocaine Cocaine Cocaine->DAT Moderate Affinity Cocaine->SERT Moderate Affinity Cocaine->NET Moderate Affinity

Caption: Comparative selectivity of this compound and Cocaine for monoamine transporters.

Discussion

The data clearly demonstrate that this compound is a high-affinity ligand for the dopamine transporter with exceptional selectivity over both the serotonin and norepinephrine transporters. Its Ki value of 9 nM for DAT is comparable to that of GBR 12909, a well-established selective DAT inhibitor. In contrast to this compound, its precursor PE2I exhibits a lower but still significant affinity for SERT, resulting in a lower selectivity profile.

Cocaine, a non-selective monoamine transporter inhibitor, displays similar affinity across all three transporters. This lack of selectivity is believed to contribute to its complex pharmacological and abuse-related effects. Methylphenidate shows a preference for DAT and NET over SERT, with a significantly higher affinity for DAT and NET.

The high selectivity of this compound for DAT makes it an excellent candidate for a PET radioligand, as it minimizes off-target binding and provides a clearer signal for DAT imaging. This is particularly important for the accurate quantification of DAT density in clinical and research settings.

Conclusion

This compound is a potent and highly selective dopamine transporter ligand. Its pharmacological profile, characterized by high affinity for DAT and negligible affinity for SERT and NET, distinguishes it from less selective ligands such as cocaine and its own precursor, PE2I. This high selectivity, combined with its suitability for radiolabeling, underscores its value as a tool for in vivo imaging of the dopamine transporter. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel DAT-targeting compounds.

References

Methodological & Application

Application Notes and Protocols: Radiosynthesis of [¹⁸F]LBT-999

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]LBT-999, or 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a selective radioligand for the in vivo imaging and quantification of the dopamine transporter (DAT) using Positron Emission Tomography (PET).[1] Its high affinity and selectivity for DAT make it a valuable tool in neuroscience research and the clinical assessment of neurodegenerative diseases such as Parkinson's disease.[2] This document provides detailed protocols for the automated radiosynthesis of [¹⁸F]this compound, including data summaries and quality control procedures.

Quantitative Data Summary

The automated radiosynthesis of [¹⁸F]this compound has been successfully implemented on different modules, primarily through a one-step nucleophilic substitution from its chlorinated precursor.[3] The following tables summarize the key quantitative parameters from productions on two common automated synthesis modules: GE TRACERlab FXFN and Trasis AllinOne.

Table 1: Radiosynthesis Parameters for [¹⁸F]this compound on Automated Modules

ParameterGE TRACERlab FXFNTrasis AllinOne
Precursor (Chlorinated) 4 mg6 mg
Solvent DMSO (0.6 mL)DMSO (0.8 mL)
Reaction Temperature 165 °C155 °C
Reaction Time 10 min7.5 min
Total Synthesis Time 65.8 ± 3.8 min48 ± 1.9 min
Radiochemical Yield (decay-corrected) 35.3 ± 5.1%32.7 ± 5.9%
Activity Yield (non-decay-corrected) 23.3%Not Reported
Final Activity Produced 16.8 ± 1.9 GBq23.8 ± 7.1 GBq
Starting [¹⁸F]Fluoride Activity ~72 GBq102.7 GBq

Data compiled from Vala et al., 2020.

Table 2: Quality Control Specifications for Clinical Use of [¹⁸F]this compound

TestSpecification
Appearance Clear, colorless solution, free of visible particles
pH 4.5 - 7.5
Radionuclide Identity Half-life of 105-115 min, gamma spectrum consistent with Fluorine-18
Radiochemical Purity ≥ 98%
Molar Activity (at EOS) ≥ 154 GBq/µmol
Residual Solvents (Ethanol, Acetonitrile) < 5000 ppm
Kryptofix 2.2.2 < 50 µg/mL
Bacterial Endotoxins < 175 EU/V
Sterility Sterile

EOS: End of Synthesis. Data compiled from Vala et al., 2020.

Experimental Protocols

The following protocol describes the fully automated, one-step radiosynthesis of [¹⁸F]this compound from its chlorinated precursor. This procedure is adaptable for automated synthesis modules like the GE TRACERlab FXFN and Trasis AllinOne.

Reagents and Materials
  • [¹⁸F]Fluoride in [¹⁸O]water

  • Chlorinated this compound precursor (4-6 mg)

  • Dimethyl sulfoxide (DMSO)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Sterile Water for Injection

  • Ethanol for Injection

  • 0.9% Saline for Injection

  • Sodium Ascorbate (Na-Asc)

  • Sep-Pak tC18 cartridges

  • Semi-preparative HPLC column (e.g., Agilent Zorbax EclipseXDB-C18, 250 x 9.4 mm, 5 µm)

  • Sterile vent filters and collection vials

[¹⁸F]Fluoride Trapping and Drying
  • Aqueous [¹⁸F]fluoride, produced from a cyclotron, is passed through an anion exchange cartridge to trap the [¹⁸F]⁻.

  • The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with the addition of acetonitrile under a stream of nitrogen at elevated temperature to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

Radiofluorination Reaction
  • The chlorinated precursor (4-6 mg), dissolved in DMSO (0.6-0.8 mL), is added to the reactor containing the dried [¹⁸F]F⁻ complex.

  • The reaction mixture is heated to 155-165 °C for 7.5-10 minutes to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.

  • After heating, the reaction is quenched and diluted with a solution of sodium ascorbate (0.5%) in water.

Purification
  • Solid-Phase Extraction (SPE): The diluted reaction mixture is passed through a tC18 Sep-Pak cartridge. The cartridge is then washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities. The crude [¹⁸F]this compound is eluted from the cartridge with acetonitrile.

  • Semi-Preparative HPLC: The eluted crude product is injected onto a semi-preparative C18 HPLC column.

    • Mobile Phase: Ammonium acetate (0.1 M) / Acetonitrile (40:60 v/v), with 0.5% sodium ascorbate added as a stabilizer.

    • Flow Rate: 4 mL/min.

  • The fraction corresponding to [¹⁸F]this compound, identified by UV and radiation detectors, is collected into a vial containing sterile water with sodium ascorbate.

Formulation
  • The collected HPLC fraction is diluted and passed through another tC18 Sep-Pak cartridge to trap the purified [¹⁸F]this compound.

  • The cartridge is washed with sterile water.

  • The final product, [¹⁸F]this compound, is eluted from the cartridge using injectable ethanol (e.g., 1.5 mL) into a sterile product vial.

  • The ethanolic solution is then diluted with sterile saline (0.9%) to achieve the desired radioactive concentration and an ethanol concentration suitable for intravenous injection.

Quality Control

A comprehensive quality control regimen must be performed on the final product before release for human administration.

  • Visual Inspection: Check for clarity, color, and absence of particulate matter.

  • pH Measurement: Use pH strips to ensure the pH is within the acceptable range (4.5-7.5).

  • Radionuclidic Identity and Purity: Confirm the identity of ¹⁸F by measuring the half-life and gamma ray energy spectrum.

  • Radiochemical Purity and Identity: Determined by analytical HPLC, confirming that the radioactivity co-elutes with a non-radioactive this compound standard and that the purity is ≥98%.

  • Chemical Purity: Assessed by analytical HPLC with UV detection to identify and quantify any non-radioactive impurities.

  • Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol and acetonitrile.

  • Kryptofix 2.2.2 Concentration: A spot test or a validated analytical method is used to ensure the level is below the accepted limit of 50 µg/mL.

  • Bacterial Endotoxin Test: Performed using the Limulus Amebocyte Lysate (LAL) gel-clot method or other validated methods.

  • Sterility Test: A sample is sent for sterility testing according to pharmacopeial methods. The product is typically released for use before the completion of the sterility test.

  • Filter Integrity Test: The bubble point test is performed on the final sterilizing filter to ensure its integrity.

Visualizations

Radiosynthesis_Workflow [18F]this compound Radiosynthesis Workflow cluster_0 Step 1: [18F]Fluoride Preparation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification cluster_3 Step 4: Formulation F18_Source [18F]Fluoride in [18O]Water Trap Anion Exchange Cartridge Trapping F18_Source->Trap Elute Elution with K2.2.2 / K2CO3 Trap->Elute Dry Azeotropic Drying Elute->Dry Reaction Nucleophilic Substitution (155-165°C, 7.5-10 min) Dry->Reaction [18F]F- Complex Precursor Chlorinated Precursor in DMSO Precursor->Reaction Dilute Dilution with Na-Ascorbate Solution Reaction->Dilute Crude Product SPE1 SPE Pre-Purification (tC18 Cartridge) Dilute->SPE1 HPLC Semi-Preparative HPLC SPE1->HPLC Collect Collect [18F]this compound Fraction HPLC->Collect SPE2 Final SPE Formulation (tC18 Cartridge) Collect->SPE2 Purified Product Elute_Final Elution with Ethanol SPE2->Elute_Final Formulate Dilution with Saline Elute_Final->Formulate Final_Product Final Product: [18F]this compound Injection Formulate->Final_Product

Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.

References

Application Notes and Protocols for Lbt-999 Imaging in Rodent Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lbt-999 is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool for in vivo imaging of dopaminergic neurodegeneration in preclinical models of Parkinson's disease (PD).[1] This document provides detailed application notes and protocols for utilizing [¹⁸F]this compound positron emission tomography (PET) imaging in two common rodent models of PD: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.

The primary application of this compound imaging in this context is the quantitative assessment of the loss of dopaminergic nerve terminals in the striatum, a key pathological hallmark of Parkinson's disease. By targeting DAT, [¹⁸F]this compound allows for the non-invasive monitoring of disease progression and the evaluation of potential neuroprotective or restorative therapies.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from [¹⁸F]this compound PET imaging studies in rodent models of Parkinson's disease.

Table 1: [¹⁸F]this compound Binding in the 6-OHDA Rat Model of Parkinson's Disease

ParameterBrain RegionControl/Intact StriatumLesioned StriatumReference
Binding Potential (BPnd) Striatum4.39 - 5.37Not Reported[2]
Tracer Accumulation Reduction StriatumN/A~70% decrease[1]
Standardized Uptake Value Ratio (SUVr) to Cerebellum Striatum~64% decrease[3]

Table 2: [¹⁸F]this compound Binding in the MPTP Mouse Model of Parkinson's Disease

ParameterBrain RegionControlMPTP-TreatedReference
Binding Potential (BPnd) StriatumData Not AvailableData Not Available
Tracer Accumulation Reduction StriatumData Not AvailableData Not Available
Standardized Uptake Value Ratio (SUVr) to Cerebellum StriatumData Not AvailableData Not Available

Signaling Pathway of Dopaminergic Neurotransmission and this compound Target

The following diagram illustrates the key elements of the dopaminergic synapse and the role of the dopamine transporter (DAT), the target of this compound. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a reduction in DAT density, which can be quantified using [¹⁸F]this compound PET imaging.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine AADC DA_Vesicle Dopamine Vesicle Dopamine->DA_Vesicle VMAT2 DA_Released Dopamine DA_Vesicle->DA_Released Exocytosis D1R D1 Receptor DA_Released->D1R D2R D2 Receptor DA_Released->D2R DAT Dopamine Transporter (DAT) Target of this compound DA_Released->DAT Reuptake Signal_Transduction Signal Transduction (Movement, Reward, etc.) D1R->Signal_Transduction D2R->Signal_Transduction DAT->Dopamine

Caption: Dopaminergic synapse and this compound target.

Experimental Protocols

Rodent Models of Parkinson's Disease

The following diagrams and protocols describe the creation of the 6-OHDA and MPTP rodent models.

OHDAModelWorkflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery cluster_assessment Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Behavior Baseline Behavioral Testing (Optional) Animal_Acclimation->Baseline_Behavior Anesthesia Anesthesia (e.g., Isoflurane) Baseline_Behavior->Anesthesia Stereotaxic_Injection Stereotaxic Injection of 6-OHDA (Striatum or Medial Forebrain Bundle) Anesthesia->Stereotaxic_Injection Post_Operative_Care Post-Operative Care (Analgesia, Monitoring) Stereotaxic_Injection->Post_Operative_Care Lesion_Development Lesion Development (e.g., 2-4 weeks) Post_Operative_Care->Lesion_Development Behavioral_Testing Behavioral Testing (e.g., Apomorphine-induced rotations) Lesion_Development->Behavioral_Testing PET_Imaging [18F]this compound PET Imaging Behavioral_Testing->PET_Imaging Post_Mortem Post-Mortem Analysis (Immunohistochemistry for TH) PET_Imaging->Post_Mortem

Caption: 6-OHDA Parkinson's model workflow.

Protocol: Unilateral 6-OHDA Lesion in Rats

  • Animal Preparation:

    • Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week under standard housing conditions.

    • Administer a norepinephrine uptake inhibitor (e.g., desipramine, 25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the rat using isoflurane (4-5% for induction, 1.5-2.5% for maintenance).

    • Place the animal in a stereotaxic frame and make a midline incision on the scalp.

    • Drill a small burr hole over the target injection site (e.g., medial forebrain bundle or striatum).

  • 6-OHDA Injection:

    • Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4-8 µg/µL.

    • Slowly infuse the 6-OHDA solution (e.g., 2-4 µL) into the target brain region using a Hamilton syringe at a rate of 0.5-1 µL/min.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • Post-Operative Care:

    • Suture the scalp incision and provide post-operative analgesia as per institutional guidelines.

    • Monitor the animal's recovery closely, providing soft food and hydration as needed.

  • Lesion Confirmation:

    • Allow 2-4 weeks for the lesion to fully develop.

    • Confirm the lesion behaviorally using apomorphine- or amphetamine-induced rotation tests.

MPTPModelWorkflow cluster_pre_treatment Pre-Treatment cluster_treatment MPTP Administration cluster_post_treatment Post-Treatment cluster_assessment Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) MPTP_Injections Systemic MPTP Injections (Sub-acute or Chronic Regimen) Animal_Acclimation->MPTP_Injections Lesion_Development Lesion Development (e.g., 7-21 days) MPTP_Injections->Lesion_Development Behavioral_Testing Behavioral Testing (e.g., Rotarod, Pole Test) Lesion_Development->Behavioral_Testing PET_Imaging [18F]this compound PET Imaging Behavioral_Testing->PET_Imaging Post_Mortem Post-Mortem Analysis (Immunohistochemistry for TH) PET_Imaging->Post_Mortem

References

Application Notes and Protocols for Lbt-999 in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical and research applications of Lbt-999, a high-affinity radiotracer for the dopamine transporter (DAT). The detailed protocols and data presented herein are intended to guide researchers in the effective use of [¹⁸F]this compound for positron emission tomography (PET) imaging in various neurological contexts.

Introduction to this compound

This compound is a cocaine derivative, specifically (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, designed for PET imaging of the dopamine transporter (DAT).[1][2][3] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by re-uptaking dopamine into the neuron.[4] A reduction in DAT density is a well-established hallmark of neurodegenerative diseases affecting the nigrostriatal dopamine system, most notably Parkinson's disease.[4]

[¹⁸F]this compound is the fluorine-18 radiolabeled version of this compound, which allows for in vivo visualization and quantification of DAT density using PET. It exhibits high affinity for DAT (Kd = 9 nM) and excellent selectivity over other monoamine transporters, such as the serotonin and norepinephrine transporters. This specificity makes it a valuable tool for the differential diagnosis of movement disorders and for research into the pathophysiology of dopaminergic dysfunction.

Application Note 1: Diagnosis and Monitoring of Parkinson's Disease

Background

The primary clinical application of [¹⁸F]this compound PET imaging is the early and differential diagnosis of Parkinson's disease (PD). A key diagnostic challenge is distinguishing PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons. By quantifying DAT density in the striatum, [¹⁸F]this compound PET can provide objective evidence of dopaminergic deficit, a core feature of PD.

Principle

In individuals with Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a significant reduction in the density of dopamine transporters in the striatum (caudate and putamen). When [¹⁸F]this compound is administered, it binds to the available DATs. PET imaging can then measure the concentration of the radiotracer in the striatum. A reduced uptake of [¹⁸F]this compound in the striatum, particularly the putamen, compared to age-matched healthy individuals, is indicative of a dopaminergic deficit consistent with PD.

Quantitative Data from Clinical Studies

The following table summarizes quantitative data from a clinical study comparing [¹⁸F]this compound uptake in healthy controls (HC) and patients with Parkinson's disease (PD). Binding potential (BPND) and Distribution Volume Ratio (DVR) are common metrics for quantifying receptor/transporter availability, calculated using the cerebellum as a reference region (which is largely devoid of DAT).

Parameter Brain Region Healthy Controls (n=8) Parkinson's Disease (n=6) p-value
BPND (SRTM) Caudate6.30 ± 1.17Significantly Reduced< 0.001
Putamen6.75 ± 1.17Significantly Reduced< 0.001
DVR (Logan) Caudate-Significantly Reduced< 0.001
Putamen-Significantly Reduced< 0.001
Striatum/Cerebellum Ratio Caudate~10Significantly Reduced< 0.001
Putamen~10Significantly Reduced< 0.001
Data adapted from studies evaluating [¹⁸F]this compound in human subjects.

Visualization of the Dopaminergic Synapse and this compound Action

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine Synaptic_Cleft DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Lbt999 [¹⁸F]this compound Lbt999->DAT Binding & Blocking Synaptic_Cleft->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_Cleft->DA_receptor Binding

Caption: Mechanism of [¹⁸F]this compound at the dopaminergic synapse.

Application Note 2: Use of [¹⁸F]this compound as a Biomarker in Clinical Trials

Background

Drug development for neurodegenerative diseases like Parkinson's is challenging due to slow disease progression and subjective clinical endpoints. Objective biomarkers are needed to improve the efficiency and success rate of clinical trials. DAT imaging with tracers like [¹⁸F]this compound has been endorsed by regulatory agencies as an "enrichment biomarker".

Application in Patient Selection (Enrichment)

A significant portion of patients clinically diagnosed with early-stage PD may not show evidence of dopaminergic deficit ("Scans Without Evidence of Dopaminergic Deficit" or SWEDD). Including these patients in a trial for a dopaminergic therapy can dilute the treatment effect.

Workflow:

  • Initial Screening: Patients are diagnosed with parkinsonism based on clinical criteria.

  • [¹⁸F]this compound PET Scan: Candidates undergo a PET scan to confirm the presence of a dopaminergic deficit.

  • Enrichment: Only patients with abnormal scans (reduced striatal uptake) are enrolled in the clinical trial.

This strategy ensures that the study population is more homogenous and has the underlying pathology that the investigational drug is designed to target, thereby increasing the statistical power of the trial.

Application as a Secondary Outcome Measure

[¹⁸F]this compound PET can be used to monitor the progression of dopaminergic neurodegeneration over time. In clinical trials for disease-modifying therapies, the rate of decline in DAT binding can serve as an objective secondary outcome measure. A successful therapy would be expected to slow the rate of decline in [¹⁸F]this compound binding in the striatum compared to a placebo group. Preclinical studies in animal models of PD have shown that [¹⁸F]this compound can effectively assess the benefits of therapeutic approaches.

Visualization of this compound in a Drug Development Workflow

cluster_screening Phase 1: Patient Screening cluster_enrichment Phase 2: Biomarker Enrichment cluster_trial Phase 3: Clinical Trial A Clinical Diagnosis of Parkinsonism B [¹⁸F]this compound PET Scan A->B C DAT Deficit Confirmed? B->C D Randomize to Treatment vs. Placebo C->D Yes H Screen Failure (SWEDD) C->H No E Monitor Clinical Endpoints D->E F Repeat [¹⁸F]this compound PET (e.g., at 12 & 24 months) D->F G Assess Rate of DAT Decline F->G

Caption: Use of [¹⁸F]this compound PET as an enrichment biomarker in clinical trials.

Application Note 3: Investigating Dopaminergic Disruption in Traumatic Brain Injury

Background

Emerging research suggests that dopaminergic pathways can be disrupted following a traumatic brain injury (TBI). The consequences of this disruption on patient recovery and long-term outcomes are not fully understood. [¹⁸F]this compound PET imaging presents a novel opportunity to investigate these changes in vivo.

Research Application

A clinical trial is currently underway to study how severe TBI leading to a coma affects the brain's dopaminergic system using [¹⁸F]this compound PET.

Objectives of such research include:

  • Quantifying Dopaminergic Injury: To measure the extent of DAT reduction in the striatum and other brain regions following TBI.

  • Prognostic Value: To determine if the degree of DAT loss shortly after injury correlates with long-term neurological recovery and quality of life at follow-up intervals (e.g., 3, 6, and 12 months).

  • Understanding Recovery Mechanisms: To monitor changes in DAT density over time, which may provide insights into the brain's recovery and plasticity post-injury.

This application extends the use of this compound beyond degenerative diseases and into the realm of acute brain injury, potentially opening new avenues for understanding and treating the consequences of TBI.

Experimental Protocol: [¹⁸F]this compound PET for Quantification of DAT

Subject Preparation
  • Informed Consent: All subjects must provide written informed consent according to institutional and regulatory guidelines.

  • Medication Review: A thorough review of concomitant medications is required. Drugs known to interfere with the dopamine system (e.g., methylphenidate, cocaine, certain antidepressants) should be discontinued for an appropriate period before the scan, as determined by the study protocol.

  • Pre-scan Instructions: Subjects should be instructed to fast for at least 4 hours prior to the scan to ensure stable metabolic conditions. They should be well-hydrated.

Radiopharmaceutical
  • Radiotracer: No-carrier-added [¹⁸F]this compound.

  • Dose: An intravenous (IV) bolus injection of 3.6 MBq/kg.

  • Quality Control: The radiochemical purity and molar activity of [¹⁸F]this compound should meet established standards before administration.

Image Acquisition
  • Scanner: A high-resolution PET/CT or PET/MR scanner.

  • Patient Positioning: The subject is positioned supine on the scanner bed with the head immobilized using a head holder to minimize motion artifacts. A scout CT or MRI scan is performed for attenuation correction and anatomical co-registration.

  • Acquisition Protocol:

    • A dynamic PET acquisition is initiated just before the IV bolus injection of [¹⁸F]this compound.

    • The total scan duration is typically 90 minutes.

    • For simplified clinical protocols, a static 10-minute acquisition between 30 and 40 minutes post-injection may be sufficient for calculating striatal-to-cerebellar ratios.

Image Analysis
  • Anatomical Co-registration: The dynamic PET images are co-registered with the subject's T1-weighted MRI to allow for accurate anatomical delineation of regions of interest (ROIs).

  • ROI Definition: ROIs are drawn on the co-registered MRI for key structures, including the caudate nucleus, putamen, substantia nigra, and a reference region. The cerebellum is typically used as the reference region due to its negligible DAT density.

  • Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the ROI over time.

  • Kinetic Modeling:

    • To obtain quantitative measures of DAT availability, such as the binding potential (BPND), kinetic models are applied to the TACs.

    • The Simplified Reference Tissue Model (SRTM) is a common method that uses the reference region TAC as an input function, avoiding the need for arterial blood sampling.

    • Alternatively, Logan graphical analysis can be used to calculate the Distribution Volume Ratio (DVR).

  • Simplified Ratio Method: For clinical use, a semi-quantitative ratio of uptake in the striatum to the cerebellum can be calculated from a static image acquired 30-40 minutes post-injection. This provides a robust and simpler method for distinguishing between healthy and pathological states.

Visualization of the PET Imaging and Analysis Workflow

A Subject Preparation (Informed Consent, Fasting) B IV Bolus Injection of [¹⁸F]this compound (3.6 MBq/kg) A->B C Dynamic PET Scan (90 minutes) B->C E Image Reconstruction & Motion Correction C->E D Anatomical MRI (T1-weighted) F Co-registration of PET and MRI D->F E->F G Delineation of ROIs (Striatum, Cerebellum) F->G H Generation of Time-Activity Curves (TACs) G->H I Kinetic Modeling (SRTM) or Ratio Calculation H->I J Quantification of DAT (BP_ND or Striatum/Cerebellum Ratio) I->J

Caption: Standardized workflow for [¹⁸F]this compound PET imaging and data analysis.

References

Application Notes and Protocols for the Radiosynthesis of [¹⁸F]LBT-999

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LBT-999, chemically known as (E)-N-(4-fluorobut-2-enyl)2β-carbomethoxy-3β-(4′-tolyl)nortropane, is a potent and selective dopamine transporter (DAT) ligand derived from cocaine.[1][2][3] Its high affinity for DAT makes its radiolabeled form, particularly [¹⁸F]this compound, a valuable radiotracer for Positron Emission Tomography (PET) imaging. This technique allows for the in vivo visualization and quantification of DAT density in the brain, which is crucial for the early diagnosis and monitoring of neurodegenerative conditions such as Parkinson's disease.[1][4]

These application notes provide a detailed overview of the standard operating procedures for the automated radiosynthesis of [¹⁸F]this compound, targeting researchers, scientists, and professionals involved in drug development and neuroimaging. The protocols described are based on established one-step nucleophilic substitution methods, which are amenable to automation and offer good radiochemical yields and purity.

Mechanism of Action and Application in PET Imaging

[¹⁸F]this compound is a radiotracer that, when introduced into the body, crosses the blood-brain barrier and selectively binds to dopamine transporters. DATs are proteins located on presynaptic dopaminergic neurons responsible for the reuptake of dopamine from the synaptic cleft. In neurodegenerative disorders like Parkinson's disease, a significant loss of these neurons occurs, leading to reduced DAT density.

The fluorine-18 (¹⁸F) isotope attached to this compound is a positron emitter. The positrons annihilate with electrons in the surrounding tissue, producing two gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping of DAT distribution and density in the brain. The high selectivity of this compound for DAT over other monoamine transporters, such as serotonin (SERT) and norepinephrine (NET) transporters, ensures a clear and specific signal for dopaminergic neurons.

Experimental Protocols

Automated Radiosynthesis of [¹⁸F]this compound

The following protocol describes a generalized one-step automated radiosynthesis of [¹⁸F]this compound via nucleophilic substitution on a chlorinated precursor. This method has been successfully implemented on automated synthesis modules like the TRACERlab FXFN and AllinOne systems.

Materials and Equipment:

  • Automated radiosynthesis module (e.g., TRACERlab FXFN, AllinOne)

  • Chlorinated precursor: 8-((E)-4-chloro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Saline (0.9%)

  • C18 Sep-Pak cartridges

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Sterile filters

Protocol Steps:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

    • The trapped [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at an elevated temperature to ensure an anhydrous environment for the nucleophilic substitution.

  • Radiolabeling Reaction:

    • The chlorinated precursor (typically 3.5-6.0 mg) dissolved in a suitable solvent like DMSO or acetonitrile is added to the reactor containing the dried K[¹⁸F]F-Kryptofix 2.2.2 complex.

    • The reaction mixture is heated to a high temperature (e.g., 165°C) for a specific duration (e.g., 7-10 minutes) to facilitate the nucleophilic substitution of the chlorine atom with [¹⁸F]fluoride.

  • Quenching and Pre-purification:

    • After the reaction, the mixture is cooled and diluted with water.

    • The crude reaction mixture is then passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound and other nonpolar components, while polar impurities are washed away.

  • HPLC Purification:

    • The trapped product is eluted from the C18 cartridge with a suitable solvent and injected into a semi-preparative HPLC system.

    • Purification is typically performed on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or buffer. This step separates [¹⁸F]this compound from the unreacted precursor and any side products.

  • Formulation:

    • The HPLC fraction containing the purified [¹⁸F]this compound is collected.

    • The solvent is removed, and the final product is formulated in an injectable solution, typically ethanol and saline, and passed through a sterile filter into a sterile vial.

Data Presentation

The following table summarizes the quantitative data from the automated radiosynthesis of [¹⁸F]this compound on two different platforms, the TRACERlab FXFN and the AllinOne system.

ParameterTRACERlab FXFNAllinOneReference
Radiochemical Yield (decay-corrected) 35% (n=16)32.7% (n=5)
Synthesis Time 65 min48 min
Radiochemical Purity > 99%> 98%
Molar Activity (at end of synthesis) 158 GBq/µmol> 154 GBq/µmol

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Below are Graphviz diagrams illustrating the logical relationship of [¹⁸F]this compound in PET imaging for DAT assessment and the experimental workflow for its automated radiosynthesis.

LBT999_Mechanism cluster_Process [18F]this compound PET Imaging for DAT Assessment A Intravenous Injection of [18F]this compound B Crosses Blood-Brain Barrier A->B C Selective Binding to Dopamine Transporter (DAT) B->C D Positron Emission from 18F C->D E PET Scanner Detection of Gamma Rays D->E F Quantification of DAT Density E->F G Diagnosis/Monitoring of Parkinson's Disease F->G

Caption: Mechanism of [¹⁸F]this compound in PET imaging of the dopamine transporter.

Radiosynthesis_Workflow cluster_Workflow Automated Radiosynthesis Workflow of [18F]this compound Start Start: [18F]Fluoride Production A 1. [18F]Fluoride Trapping and Elution with K2.2.2/K2CO3 Start->A B 2. Azeotropic Drying A->B C 3. Radiolabeling Reaction with Chlorinated Precursor (165°C, 10 min) B->C D 4. Quenching and C18 Pre-purification C->D E 5. Semi-preparative HPLC Purification D->E F 6. Formulation (Ethanol/Saline) E->F End Final Product: Injectable [18F]this compound F->End

Caption: Experimental workflow for the automated radiosynthesis of [¹⁸F]this compound.

References

Troubleshooting & Optimization

Optimizing [18F]Lbt-999 Radiosynthesis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the radiolabeling yield of [18F]Lbt-999. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient radiosynthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the radiosynthesis of [18F]this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My radiochemical yield (RCY) is consistently low. What are the most likely causes?

A1: Low RCY can stem from several factors. Consider the following:

  • Precursor Quality: Ensure the precursor (e.g., chlorinated or tosylated this compound) is of high purity and has not degraded. Impurities can interfere with the nucleophilic substitution reaction.

  • [18F]Fluoride Activation: Incomplete azeotropic drying of the K[18F]F-Kryptofix®222 complex can significantly reduce its nucleophilicity. Ensure the drying steps are thorough.

  • Reaction Temperature: The reaction is temperature-sensitive. For the one-step synthesis using a chlorinated precursor, a temperature of 165°C is reported to be effective.[1] Deviations from the optimal temperature can lead to incomplete reaction or degradation of the product.

  • Reaction Time: A reaction time of 10 minutes at 165°C is typically sufficient for the one-step method.[1] Shorter times may result in incomplete conversion, while excessively long times could lead to product degradation.

  • Solvent Quality: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the reaction solvent. The presence of water will deactivate the [18F]fluoride.

Q2: I'm observing significant impurities in my final product after HPLC purification. What could be the cause?

A2: The presence of impurities can be due to several factors:

  • Side Reactions: In addition to the desired fluorination, side products can form. Optimizing reaction conditions (temperature, time) can help minimize these.

  • Radiolysis: The high radioactivity can sometimes lead to the degradation of the product. The addition of radical scavengers, such as sodium ascorbate in the mobile phase during HPLC purification, can mitigate this.[2]

  • Incomplete Purification: The HPLC method may not be adequately separating the desired product from impurities. Consider adjusting the mobile phase composition, flow rate, or using a different column. A switch from an Altima column to a Zorbax column has been reported to improve purification.[2]

Q3: The molar activity of my [18F]this compound is lower than expected. How can I improve it?

A3: Low molar activity is often related to the presence of non-radioactive ("cold") fluoride ions or other competing species.

  • Target Water Quality: Ensure the [18O]water used for [18F]fluoride production is free of contaminants, especially chloride ions, which can compete with [18F]fluoride in the labeling reaction.[3]

  • System Contamination: Thoroughly clean and maintain the synthesis module to avoid contamination from previous runs.

  • Precursor Concentration: Using an appropriate amount of precursor is crucial. Too much precursor can lead to a lower molar activity. Typical amounts for the one-step synthesis range from 1.5-4.5 mg.

Q4: My synthesis time is too long, leading to significant decay of the [18F] isotope. How can I shorten the process?

A4: The choice of synthesis method and automation platform significantly impacts the overall time.

  • One-Step vs. Two-Step Method: The one-step radiosynthesis from a chlorinated precursor is generally faster than the two-step method involving the preparation of (E)-1-[18F]fluoro-4-tosyloxybut-2-ene. The one-step process can be completed in approximately 85-90 minutes, including purification.

  • Automation Platform: Modern, cassette-based automated synthesis modules like the AllinOne (AIO) have been shown to reduce synthesis time compared to older platforms like the TRACERlab FXFN. A reduction from 65 minutes to 48 minutes has been reported.

Q5: I'm seeing evidence of in vivo defluorination in my PET scans. Is this a known issue with [18F]this compound?

A5: Yes, in vivo metabolism of [18F]this compound can lead to the release of [18F]fluoride, which is then taken up by bone. This is an inherent characteristic of the tracer. Additionally, [18F]this compound can undergo N-dealkylation to form a non-radioactive metabolite that still has a high affinity for the dopamine transporter (DAT). Researchers should be aware of these metabolic pathways when quantifying DAT density.

Experimental Protocols and Data

Radiosynthesis Methods Overview

Two primary methods for the radiosynthesis of [18F]this compound have been reported: a two-step method and a more direct one-step method.

  • Two-Step Method: This approach first involves the preparation of an intermediate, (E)-1-[18F]fluoro-4-tosyloxybut-2-ene, from (E)-1,4-ditosyloxybut-2-ene. This intermediate is then reacted with the nor-tropane precursor of this compound.

  • One-Step Method: This more streamlined method involves a direct nucleophilic substitution of a leaving group (e.g., chlorine or mesylate) on the this compound precursor with [18F]fluoride. This method is generally preferred due to its simplicity and shorter synthesis time.

Comparative Data of [18F]this compound Radiosynthesis Parameters
ParameterTwo-Step MethodOne-Step Method (Chlorinated Precursor)One-Step Method (Mesylate Precursor, Microwave)
Precursor (E)-1,4-ditosyloxybut-2-ene & nor-Lbt-999Chlorinated this compound precursorMesylate this compound precursor
Reaction Conditions Step 1: 70°C for 10 min; Step 2: 90°C for 20 min165°C for 10 min255 W for 45 s
Solvent Acetonitrile (Step 1), DMF (Step 2)DMSONot specified
Radiochemical Yield (non-decay corrected) 4.6–6.7%10–16%27%
Total Synthesis Time 95–100 min85–90 minNot specified
Performance of Automated Synthesis Modules
Automated ModuleTRACERlab FXFNAllinOne (AIO)
Radiochemical Yield (decay-corrected) 35.3 ± 5.1%32.7 ± 5.9%
Total Synthesis Time 65.8 ± 3.8 min48 ± 1.9 min
Molar Activity at EOS 158 GBq/µmol>154 GBq/µmol
Radiochemical Purity >99%>98%

Data compiled from multiple studies for comparison.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the one-step and two-step radiosynthesis of [18F]this compound.

G cluster_0 One-Step Radiosynthesis Workflow A [18F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K2CO3/Kryptofix®222 A->B C Azeotropic Drying B->C D Addition of Chlorinated This compound Precursor in DMSO C->D E Radiolabeling Reaction (165°C, 10 min) D->E F Quenching and Dilution E->F G Semi-preparative HPLC Purification F->G H Formulation G->H

Caption: One-Step [18F]this compound Radiosynthesis Workflow.

G cluster_1 Two-Step Radiosynthesis Workflow A1 [18F]Fluoride Trapping & Elution B1 Azeotropic Drying A1->B1 C1 Reaction with (E)-1,4-ditosyloxybut-2-ene in Acetonitrile (70°C, 10 min) B1->C1 D1 Intermediate Purification (E)-1-[18F]fluoro-4-tosyloxybut-2-ene C1->D1 E1 Condensation with nor-Lbt-999 in DMF (90°C, 20 min) D1->E1 F1 Semi-preparative HPLC Purification E1->F1 G1 Formulation F1->G1

Caption: Two-Step [18F]this compound Radiosynthesis Workflow.

References

Lbt-999 PET Image Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lbt-999 for Positron Emission Tomography (PET) imaging. The information is designed to address specific challenges that may arise during experimental procedures and data analysis.

Troubleshooting Guides

This section addresses common problems encountered during this compound PET image interpretation, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is there unexpectedly high background signal or noise in my this compound PET images?

Possible Causes and Solutions:

  • Metabolite Interference: [18F]this compound undergoes extensive metabolism, and some of its radiometabolites can cross the blood-brain barrier, contributing to non-specific binding and increased background signal[1][2]. One notable metabolite, an unlabeled N-dealkyl form, can still bind to the dopamine transporter (DAT), complicating quantification[1][2].

    • Troubleshooting:

      • Metabolite Analysis: Perform plasma metabolite analysis using radio-HPLC to determine the fraction of unchanged parent radiotracer over time.

      • Kinetic Modeling: Employ kinetic models that can account for metabolite interference. A 2-tissue compartment model is often preferred for accurate quantification[3].

      • Scan Timing: Consider optimal scan acquisition windows. Studies suggest that a 10-minute acquisition between 30 and 40 minutes post-injection may offer a good balance between specific signal and metabolite interference in a clinical setting.

  • Off-Target Binding: While this compound is highly selective for DAT over other monoamine transporters, some off-target binding can still occur, contributing to background noise.

    • Troubleshooting:

      • Blocking Studies: In preclinical models, conduct blocking studies with a high-affinity DAT inhibitor (e.g., GBR12909) to confirm the specificity of the signal.

      • Reference Region Selection: Utilize a reference region with negligible DAT expression, such as the cerebellum, for quantification methods like the simplified reference tissue model (SRTM).

  • Image Artifacts: Technical issues during PET acquisition or reconstruction can introduce artifacts that appear as high background noise.

    • Troubleshooting:

      • Patient Motion: Implement motion correction techniques during image reconstruction.

      • Attenuation Correction: Review CT-based attenuation correction for any potential artifacts, especially from metallic implants or patient misregistration between CT and PET scans.

Question 2: My quantitative analysis shows high variability in binding potential (BPND) values. What could be the cause?

Possible Causes and Solutions:

  • Kinetic Model Selection: The choice of kinetic model can significantly impact the variability of quantitative results.

    • Troubleshooting:

      • Model Comparison: For detailed preclinical studies, compare different kinetic models, including 2-tissue compartment models and graphical analyses like Logan plots, to determine the most robust method for your specific experimental conditions.

      • Reference Tissue Models: For human studies, reference tissue models like the SRTM can be suitable and may reduce variability compared to arterial input function-based models.

  • Metabolite Correction: Inaccurate metabolite correction can introduce significant variability in kinetic modeling that requires an arterial input function.

    • Troubleshooting:

      • Standardized Metabolite Analysis: Ensure a standardized and validated protocol for plasma metabolite analysis to obtain reliable input functions.

  • Region of Interest (ROI) Definition: Inconsistent ROI placement can be a major source of variability.

    • Troubleshooting:

      • MRI Co-registration: Co-register PET images with anatomical MRI scans to ensure accurate and consistent delineation of ROIs.

      • Standardized ROI Templates: Utilize standardized anatomical templates for ROI definition to improve reproducibility across subjects.

Question 3: I am observing high uptake in bone, which is interfering with the brain signal. Why is this happening and how can I address it?

Possible Causes and Solutions:

  • Metabolism and Defluorination: A key challenge with [18F]this compound is its in vivo N-dealkylation, which can lead to the release of the [18F]fluoro-alkyl chain. This chain can be further metabolized, resulting in free [18F]fluoride, which is taken up by bone.

    • Troubleshooting:

      • Image Interpretation: Be aware of this phenomenon during image interpretation and avoid misinterpreting bone uptake as specific signal. The skull uptake is not generally considered a major limitation for brain imaging itself, but it is important to recognize its origin.

      • Whole-Body Imaging: In preclinical studies, whole-body PET scans can help visualize the biodistribution and confirm the extent of bone uptake.

      • Data Analysis: When analyzing brain images, ensure that ROIs do not include the skull to avoid contamination of the signal.

Frequently Asked Questions (FAQs)

What is the primary target of this compound?

This compound is a radioligand designed to specifically target the dopamine transporter (DAT) in the brain. Its primary application is for the in vivo visualization and quantification of DAT density using PET imaging, which is particularly relevant for the study of neurodegenerative diseases like Parkinson's disease.

What are the main metabolic pathways of [18F]this compound?

The main metabolic pathways for this compound, catalyzed by cytochrome P450 enzymes (primarily CYP3A4), include N-dealkylation and tolyl-hydroxylation. In vivo, [18F]this compound is rapidly converted into several metabolites, including a hydroxylated metabolite and an unlabeled N-dealkyl metabolite that can also bind to DAT. Another metabolic consequence is the potential for defluorination, leading to bone uptake of free [18F]fluoride.

Which kinetic model is recommended for quantifying this compound PET data?

The 2-tissue compartment model is often considered the preferred model for accurate quantification of [18F]this compound binding in non-human primate studies. However, reference tissue models, such as the simplified reference tissue model (SRTM) using the cerebellum as the reference region, have also been shown to be suitable and are often more practical for clinical studies. For simplified protocols, calculating the ratio of striatal uptake to cerebellar uptake at a specific time window (e.g., 30-40 minutes post-injection) can also provide a reliable index of DAT density.

What is a typical experimental protocol for this compound PET imaging in humans?

A typical protocol involves the intravenous injection of [18F]this compound, followed by a dynamic PET scan of the brain for approximately 90 minutes. For quantitative analysis using kinetic modeling, arterial blood sampling may be performed to measure the metabolite-corrected arterial input function. Alternatively, a reference tissue model can be used with the cerebellum as the reference region. For clinical applications, a shorter static acquisition of 10 minutes between 30 and 40 minutes post-injection has been proposed. Co-registration of the PET images with a structural MRI is recommended for accurate anatomical localization.

Quantitative Data Summary

Table 1: In Vivo Metabolism and Binding of [18F]this compound and its Metabolites in Rats

CompoundStriatum-to-Cerebellum RatioBrain Penetration
[18F]this compound (Parent)20Yes
[18F]Hydroxylated Metabolite4.2Yes
[18F]Acidic Metabolite1.65Not specified
Unlabeled N-dealkyl-Lbt-999Binds to DATYes

Data sourced from Peyronneau et al. (2012).

Table 2: Parent Fraction of [18F]this compound in Human Plasma Post-Injection

Time Post-InjectionParent Fraction (%)
15 minutes~80%
30 minutes~60%
45 minutes~40-45%

Data compiled from Arlicot et al. (2017) and Arlicot et al. (2019).

Experimental Protocols

Protocol 1: Metabolite Analysis of [18F]this compound in Plasma

  • Blood Sampling: Collect arterial or venous blood samples at various time points after the injection of [18F]this compound.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Add a solvent like acetonitrile to the plasma samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples again to pellet the precipitated proteins.

  • Analysis by radio-HPLC: Inject the supernatant onto a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

  • Quantification: Integrate the peaks corresponding to the parent [18F]this compound and its radiometabolites to determine their respective fractions of the total radioactivity over time.

Visualizations

Lbt999_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft Lbt999 This compound DAT Dopamine Transporter (DAT) Lbt999->DAT Binds to DA_reuptake Dopamine Reuptake DAT->DA_reuptake Blocks DA Dopamine DA_synapse Dopamine DA_synapse->DA_reuptake Is taken up by

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Image Interpretation Challenge Identified Issue What is the nature of the issue? Start->Issue High_BG High Background / Noise Issue->High_BG High_Var High Variability in Quantification Issue->High_Var Bone_Uptake High Bone Uptake Issue->Bone_Uptake Check_Metabolites Review Metabolite Analysis Data High_BG->Check_Metabolites Check_Artifacts Inspect for Image Artifacts (Motion, AC) High_BG->Check_Artifacts Check_Kinetics Evaluate Kinetic Model Choice High_Var->Check_Kinetics Check_ROI Verify ROI Definition Consistency High_Var->Check_ROI Acknowledge_Defluorination Acknowledge as [18F]Fluoride Uptake Bone_Uptake->Acknowledge_Defluorination Check_Metabolites->Check_Kinetics Solution Implement Solution Check_Kinetics->Solution Check_Artifacts->Solution Check_ROI->Solution Exclude_Skull Ensure Skull is Excluded from Brain ROI Acknowledge_Defluorination->Exclude_Skull Exclude_Skull->Solution

Caption: Troubleshooting workflow for this compound PET.

Lbt999_Metabolism cluster_metabolites Metabolites Lbt999 [18F]this compound CYP3A4 CYP3A4 (Liver) Lbt999->CYP3A4 Metabolized by Hydroxylated [18F]Hydroxylated Metabolite CYP3A4->Hydroxylated N_dealkyl Unlabeled N-dealkyl-Lbt-999 CYP3A4->N_dealkyl Fluoro_chain [18F]Fluoro-alkyl Chain CYP3A4->Fluoro_chain DAT_Binding Binds to DAT (confounds signal) N_dealkyl->DAT_Binding Fluoride Free [18F]Fluoride Fluoro_chain->Fluoride Defluorination Bone_Uptake Bone Uptake Fluoride->Bone_Uptake

Caption: Metabolic pathways of [18F]this compound.

References

reducing off-target binding of Lbt-999

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lbt-999. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate off-target binding and ensure data integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is off-target binding, and why is it a concern for this compound?

Q2: How can I determine if this compound is exhibiting off-target effects in my experiments?

Several methods can be employed to identify off-target effects. A common starting point is to perform a kinase panel screening to assess the inhibitory activity of this compound against a broad range of kinases. Additionally, observing a phenotype in your cellular assays that is inconsistent with the known function of the intended target can be an indication of off-target activity. Techniques like Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct target engagement in a cellular context.

Q3: What are the common causes of off-target binding for small molecule inhibitors like this compound?

Off-target binding can arise from several factors. High compound concentrations used in assays can often lead to non-specific interactions. The structural similarity between the ATP-binding sites of various kinases can also contribute to this compound binding to unintended kinases. Furthermore, the physicochemical properties of this compound, such as hydrophobicity, can influence its propensity for non-specific binding to proteins and other cellular components.

Troubleshooting Guides

This section provides solutions to specific issues that you might encounter during your experiments with this compound.

Problem 1: Unexpected Phenotype Observed in Cell-Based Assays

You observe a cellular effect that is not readily explained by the inhibition of this compound's primary target. This could suggest one or more off-target interactions.

Logical Flow for Troubleshooting Unexpected Phenotypes

G A Unexpected Phenotype Observed with this compound B Is the phenotype dose-dependent? A->B C Perform Dose-Response Experiment B->C No D Phenotype is Likely On-Target or Off-Target B->D Yes E Phenotype is Likely an Artifact or Not Drug-Related B->E No, inconsistent C->D F Use a Structurally Unrelated Inhibitor for the Same Target D->F G Does the New Inhibitor Recapitulate the Phenotype? F->G H Phenotype is Likely On-Target G->H Yes I Phenotype is Likely an Off-Target Effect of this compound G->I No J Perform Kinase Panel Screen or Proteome-Wide Analysis I->J

Caption: A decision tree for troubleshooting unexpected cellular phenotypes.

Suggested Actions:
  • Validate with a Second Compound: Use a structurally different inhibitor that targets the same primary protein as this compound. If this second compound does not produce the same phenotype, it is likely that the observed effect is due to off-target binding of this compound.

  • Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects should typically occur at concentrations consistent with the binding affinity of this compound for its target. Effects that only appear at much higher concentrations are more likely to be off-target.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target protein upon treatment with this compound, it is a strong indication of an off-target effect.

Problem 2: High Background Signal in Biochemical Assays

High background signal in assays like ELISA or Western blotting can mask the true signal and lead to inaccurate quantification. This is often caused by non-specific binding of reagents.

Data Summary: Effect of Blocking Agents
Blocking AgentConcentrationIncubation Time (min)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)604.2
5% Non-fat Dry Milk in TBS-T5% (w/v)608.1
Commercial Blocking Buffer A1X3012.5
Optimized Condition Commercial Buffer A + 0.05% Tween-20 45 15.3

Experimental Workflow for Assay Optimization

G A Start: High Background in Immunoassay B Titrate Primary and Secondary Antibodies A->B C Test Different Blocking Buffers A->C D Optimize Incubation Times and Temperatures A->D E Increase Number and Duration of Wash Steps B->E C->E D->E F Check for Acceptable Signal-to-Noise Ratio E->F G Assay Optimized F->G Yes H Re-evaluate Assay Components F->H No H->B

Caption: Workflow for optimizing an immunoassay to reduce background signal.

Experimental Protocols

Protocol 1: Competitive Binding Assay

This protocol is designed to determine the selectivity of this compound by measuring its ability to compete with a known fluorescent ligand for binding to the target kinase and a panel of off-target kinases.

Materials:

  • Purified recombinant kinases (target and potential off-targets)

  • Fluorescently labeled kinase tracer

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution.

  • Add 5 µL of the kinase/tracer mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target in a cellular environment.

Materials:

  • Cultured cells

  • This compound

  • PBS and lysis buffer

  • PCR tubes or strips

  • Thermal cycler

  • Instrumentation for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thawing.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction for the presence of the target protein using Western blot or another suitable method.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve upon this compound treatment indicates target engagement.

Hypothetical this compound Target and Off-Target Pathway

G cluster_0 Intended Pathway cluster_1 Off-Target Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Target Kinase B->C D Downstream Effector 1 C->D E Cell Proliferation D->E Lbt999_On This compound Lbt999_On->C Inhibition F Stress Signal G Off-Target Kinase F->G H Downstream Effector 2 G->H I Apoptosis H->I Lbt999_Off This compound Lbt999_Off->G Unintended Inhibition

Caption: Signaling pathway showing intended and off-target effects of this compound.

improving signal-to-noise ratio in Lbt-999 imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Lbt-999 Positron Emission Tomography (PET) imaging experiments and troubleshooting common issues to improve the signal-to-noise ratio and ensure accurate quantification of the dopamine transporter (DAT).

Troubleshooting Guide

Low signal-to-noise ratio in this compound PET imaging can arise from various factors, from radiotracer metabolism to image acquisition and analysis parameters. This guide provides a structured approach to identifying and resolving common problems.

Table 1: Troubleshooting Common Issues in this compound PET Imaging

Issue Potential Cause(s) Recommended Solution(s)
Low Striatal Signal Inaccurate radiotracer administration: Incorrect dosage or infiltration during injection.- Verify injected dose and ensure proper intravenous administration.- Monitor injection site for any signs of infiltration.
Subject-specific biological variability: Lower than expected DAT density.- Correlate with clinical data or other biomarkers if available.- Compare with data from a control population.
Suboptimal acquisition timing: Imaging outside the optimal window for tracer uptake.- For [18F]this compound, a 10-minute acquisition between 30 and 40 minutes post-injection is often recommended for clinical studies.[1][2][3][4]
High Background Noise Radiotracer metabolism: Formation of radiometabolites that remain in circulation.- Implement appropriate metabolite correction in the data analysis if possible.- Be aware that [18F]this compound is metabolized, which can complicate quantification.[5]
Suboptimal image reconstruction parameters: Inappropriate algorithm or filtering.- Optimize reconstruction parameters, such as the number of iterations and subsets.- Apply appropriate filtering methods to reduce noise while preserving signal.
Patient-related factors: High non-specific binding in other tissues.- Ensure patient is properly prepared for the scan (e.g., fasting if required by the protocol).
High Bone Uptake Defluorination of the radiotracer: In vivo metabolism of [18F]this compound can lead to the release of free [18F]fluoride, which is taken up by bone.- This is a known characteristic of [18F]this compound and should be considered during image interpretation.- High bone uptake can be an indicator of significant tracer metabolism.
Inaccurate Quantification Interference from radiometabolites: Metabolites of [18F]this compound can cross the blood-brain barrier and bind to DAT or other sites, confounding the signal from the parent tracer.- Use kinetic modeling approaches that can account for metabolite interference where feasible.- Be cautious in the interpretation of binding potential values, as they may be influenced by metabolites.
Inappropriate reference region: The chosen reference region may not be devoid of specific binding.- The cerebellum is commonly used as a reference region for this compound PET studies.- The occipital cortex has also been considered as a potential reference region.
Partial volume effects: Underestimation of activity in small structures like the substantia nigra due to limited scanner resolution.- Apply partial volume correction (PVC) methods during image analysis.- Be aware that quantification in smaller brain structures is less accurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying dopamine transporter (DAT) density with [18F]this compound?

A1: The primary challenge is the in vivo metabolism of [18F]this compound. The tracer undergoes N-dealkylation, forming a nonradioactive metabolite that has a high affinity for DAT and can cross the blood-brain barrier. This competes with the binding of the parent radiotracer. Additionally, a radioactive [18F]fluoro-alkyl chain is produced, which can be further defluorinated, leading to the uptake of free [18F]fluoride in the bones. These metabolic processes can interfere with accurate quantification of DAT, making it "rather difficult".

Q2: What is the recommended imaging protocol for clinical studies with [18F]this compound?

A2: For clinical evaluation of presynaptic dopaminergic injury, a simplified protocol involving a single 10-minute PET acquisition between 30 and 40 minutes after the injection of [18F]this compound has been shown to be effective. This timing allows for sufficient tracer uptake in the striatum while minimizing the influence of early-phase kinetics.

Q3: Why is high bone uptake sometimes observed in [18F]this compound PET scans?

A3: High bone uptake is a consequence of the in vivo metabolism of [18F]this compound. The tracer can be defluorinated, resulting in the release of free [18F]fluoride ions. These fluoride ions are then taken up by bone tissue, similar to how they are incorporated into the hydroxyapatite matrix.

Q4: Which brain region is typically used as a reference for this compound PET image analysis?

A4: The cerebellum is the most commonly used reference region for calculating binding potentials in this compound PET studies. The occipital cortex has also been investigated as a potential reference region. The choice of reference region is critical for accurate quantification and should be justified based on the assumption of negligible specific DAT binding in that area.

Q5: How can I minimize noise in my this compound PET images?

A5: Noise in PET images can be reduced through optimization of both acquisition and reconstruction parameters. This includes ensuring an adequate injected dose and acquisition time, as well as utilizing appropriate iterative reconstruction algorithms with an optimal number of iterations and subsets. Post-reconstruction filtering can also be applied to smooth the images, but care must be taken to avoid excessive blurring of anatomical structures.

Experimental Protocols

Protocol 1: Optimized PET Image Acquisition for [18F]this compound
  • Patient Preparation:

    • Ensure the patient has followed any study-specific dietary or medication restrictions.

    • Position the patient comfortably on the scanner bed to minimize motion during the scan.

    • Place a cannula for intravenous injection of the radiotracer.

  • Radiotracer Administration:

    • Administer a bolus injection of [18F]this compound. The exact dose should be determined based on institutional guidelines and patient weight.

  • Image Acquisition:

    • For dynamic scanning, start PET acquisition immediately after radiotracer injection and continue for the desired duration (e.g., 90 minutes).

    • For a simplified clinical protocol, acquire a static 10-minute scan between 30 and 40 minutes post-injection.

  • Image Reconstruction:

    • Reconstruct the acquired PET data using an iterative algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).

    • Apply corrections for attenuation (using a CT or MR-based attenuation map), scatter, and random coincidences.

    • Select an appropriate post-reconstruction filter to reduce noise while preserving image resolution.

Visualizations

cluster_workflow Troubleshooting Workflow for Low Signal-to-Noise in this compound PET Start Low Signal-to-Noise Ratio Observed in this compound PET Image CheckInjection Verify Radiotracer Injection Integrity Start->CheckInjection CheckInjection->Start Injection Issue (Re-acquire if possible) ReviewProtocol Review Acquisition Protocol CheckInjection->ReviewProtocol Injection OK ReviewProtocol->Start Protocol Issue (Adjust for future scans) AssessMetabolism Assess for High Metabolism ReviewProtocol->AssessMetabolism Protocol OK OptimizeRecon Optimize Reconstruction Parameters AssessMetabolism->OptimizeRecon Metabolism Considered AnalyzeQuant Re-evaluate Quantification AssessMetabolism->AnalyzeQuant High Metabolism (Apply corrections) OptimizeRecon->AnalyzeQuant ImprovedSNR Improved Signal-to-Noise Ratio AnalyzeQuant->ImprovedSNR

Caption: A flowchart for troubleshooting low signal-to-noise ratio in this compound PET imaging.

cluster_pathway Metabolic Pathway of [18F]this compound and its Impact on Imaging Lbt999 [18F]this compound (Parent Tracer) Binds to DAT in Striatum Metabolism In Vivo Metabolism (N-dealkylation) Lbt999->Metabolism PETSignal PET Signal Specific Signal (Striatum) Non-Specific Signal (Background) Bone Signal Lbt999->PETSignal Contributes to Specific Signal Metabolite1 Nonradioactive Metabolite High affinity for DAT Metabolism->Metabolite1 Metabolite2 [18F]Fluoro-alkyl Chain Radioactive Metabolism->Metabolite2 Metabolite1->PETSignal Competes for Binding (Reduces Specific Signal) Defluorination Defluorination Metabolite2->Defluorination BoneUptake [18F]Fluoride Uptake in Bone Defluorination->BoneUptake BoneUptake->PETSignal Contributes to Bone Signal

Caption: The metabolic fate of [18F]this compound and its effects on PET imaging signals.

References

Technical Support Center: Lbt-999 Synthesis Automation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the automated synthesis of Lbt-999. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the automated synthesis process.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis run failed. What are the initial checks I should perform?

A1: When a synthesis run fails, a systematic check of the system is recommended. Start by verifying the following:

  • Reagent and Solvent Levels: Ensure all reagent and solvent reservoirs are sufficiently filled.

  • System Power and Connections: Check that the automated synthesis platform is powered on and all cables are securely connected.[1]

  • Software Status: Confirm the control software is running and there are no error messages displayed.

  • Waste Container: Ensure the waste container is not full.

  • Gas Supply: Verify that the inert gas supply (e.g., Nitrogen, Argon) is on and the pressure is within the recommended range.

Q2: I am observing a lower than expected yield for my this compound synthesis. What could be the cause?

A2: A lower than expected yield can be attributed to several factors. Consider investigating the following:

  • Reagent Quality: Ensure that all reagents are of the required purity and have not degraded. It is particularly important to use anhydrous solvents where specified in the protocol.

  • Temperature Control: Verify that the reaction temperature is maintained at the setpoint throughout the synthesis. Fluctuations in temperature can significantly impact reaction kinetics and yield.[2]

  • Mixing Efficiency: Check that the stirring or agitation is adequate to ensure a homogenous reaction mixture. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

  • Reagent Dispensing: Calibrate the liquid handling system to ensure accurate dispensing of all reagents. Inaccurate reagent addition can alter the stoichiometry of the reaction and reduce the yield.

Q3: The purity of my this compound product is below the acceptable range. How can I troubleshoot this?

A3: Poor product purity is often a result of incomplete reactions or the formation of side products. To troubleshoot this, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for the specified duration. Incomplete reactions are a common cause of low purity.

  • Temperature Control: As with yield, precise temperature control is crucial for minimizing the formation of side products.[2]

  • Purification Protocol: Review the automated purification protocol. Ensure the correct solvent gradients are being used for chromatography and that the collection window for the product peak is accurately defined.

  • In-line Analytics: If your system is equipped with in-line analytics (e.g., UV-Vis, IR spectroscopy), review the data to identify any abnormalities during the reaction that might indicate the formation of impurities.[3]

Q4: I am seeing pressure fluctuations in the system during the synthesis. What should I do?

A4: Pressure fluctuations can indicate a leak or a blockage in the system.

  • Check for Leaks: Systematically check all fittings and connections for any signs of leaks.[4]

  • Inspect Tubing: Examine the tubing for any kinks or blockages.

  • Column Health: If the pressure is unusually high, the column used for purification may be blocked. Consider flushing the column or replacing it if necessary.

Troubleshooting Guides

Low Yield Troubleshooting
Potential Cause Troubleshooting Steps
Inaccurate Reagent Dispensing 1. Perform a calibration check of the liquid handling pumps. 2. Ensure there are no air bubbles in the reagent lines. 3. Verify the correct reagent concentrations are entered in the software.
Sub-optimal Reaction Temperature 1. Verify the accuracy of the temperature sensor. 2. Ensure the reactor is properly seated in the heating/cooling block. 3. Check the performance of the heating/cooling unit.
Reagent Degradation 1. Use fresh reagents and anhydrous solvents. 2. Store reagents under the recommended conditions (e.g., inert atmosphere, low temperature).
Poor Mixing 1. Check the stirrer speed and ensure the stir bar is rotating correctly. 2. For viscous reaction mixtures, consider increasing the stirrer speed.
Low Purity Troubleshooting (Post-Purification)
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Increase the reaction time in the synthesis protocol. 2. Confirm the reaction temperature was maintained at the setpoint.
Side Product Formation 1. Lower the reaction temperature to improve selectivity. 2. Ensure the stoichiometry of the reactants is correct.
Inefficient Purification 1. Optimize the purification gradient. A shallower gradient may improve separation. 2. Ensure the correct column is being used for the separation. 3. Check the detector wavelength to ensure optimal detection of the main product and impurities.
Sample Overload on Column 1. Reduce the amount of crude product loaded onto the purification column.

Experimental Protocols

Protocol: HPLC Analysis of this compound Purity

This protocol outlines the methodology for determining the purity of a synthesized this compound sample using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water. b. Vortex the sample until it is completely dissolved. c. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-1 min: 5% B
  • 1-10 min: 5% to 95% B
  • 10-12 min: 95% B
  • 12-12.1 min: 95% to 5% B
  • 12.1-15 min: 5% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 40°C
  • Detection: UV at 254 nm

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of this compound by dividing the peak area of the main product by the total peak area of all peaks and multiplying by 100.

Visualizations

logical_relationship cluster_synthesis Synthesis Troubleshooting cluster_analysis Analysis & Refinement Synthesis_Failure Synthesis Failure Detected Check_Basics Initial System Checks (Power, Reagents, Software) Synthesis_Failure->Check_Basics Low_Yield Low Yield Check_Basics->Low_Yield If basics are OK Low_Purity Low Purity Check_Basics->Low_Purity If basics are OK Analyze_Data Analyze Run Data Low_Yield->Analyze_Data Low_Purity->Analyze_Data Identify_Cause Identify Root Cause Analyze_Data->Identify_Cause Optimize_Protocol Optimize Synthesis Protocol Identify_Cause->Optimize_Protocol Rerun_Synthesis Re-run Synthesis Optimize_Protocol->Rerun_Synthesis

Caption: A logical workflow for troubleshooting this compound synthesis failures.

signaling_pathway Lbt_999 This compound Receptor_A Receptor A Lbt_999->Receptor_A Binds to Kinase_B Kinase B Receptor_A->Kinase_B Activates Phosphatase_C Phosphatase C Kinase_B->Phosphatase_C Inhibits Transcription_Factor_D Transcription Factor D Kinase_B->Transcription_Factor_D Phosphorylates Phosphatase_C->Transcription_Factor_D Dephosphorylates Gene_Expression Target Gene Expression Transcription_Factor_D->Gene_Expression Promotes

Caption: A hypothetical signaling pathway modulated by this compound.

References

minimizing radiation exposure during Lbt-999 handling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Safe Handling of Lbt-999

Disclaimer: The following guidance is for the fictitious radiolabeled compound this compound. For the purpose of providing realistic safety protocols, this compound is assumed to be labeled with Phosphorus-32 (³²P), a high-energy beta emitter. Always consult your institution's Radiation Safety Officer (RSO) and adhere to local regulations and protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of radiation does it emit?

A1: this compound is a research compound radiolabeled with Phosphorus-32 (³²P). ³²P is a pure beta emitter.[1][2] Beta particles are high-energy electrons that can travel several meters in the air but are effectively stopped by low-density materials.[2][3]

Q2: What are the primary risks associated with handling this compound (³²P)?

A2: The primary risks are:

  • External Exposure: High-energy beta particles from ³²P can penetrate the skin, potentially causing skin and eye doses.[4] Dose rates from even small quantities can be significant on contact.

  • Bremsstrahlung Radiation: As ³²P beta particles are stopped by shielding materials, they can generate secondary X-rays, known as Bremsstrahlung ("braking radiation"). The production of these X-rays increases with the atomic number of the shielding material.

  • Internal Exposure: While ³²P is not volatile, ingestion or absorption of this compound through cuts or contaminated surfaces can pose an internal radiation hazard.

  • Contamination: Spreading radioactive material to unwanted areas can lead to unintended exposure of personnel and compromise experimental results.

Q3: What Personal Protective Equipment (PPE) is required for handling this compound?

A3: The minimum required PPE when working with open sources of this compound includes:

  • A full-length lab coat, worn closed with sleeves rolled down.

  • Two pairs of disposable nitrile or latex gloves. Change gloves frequently to prevent the spread of contamination.

  • Safety glasses or goggles to protect against splashes.

  • Closed-toe shoes.

  • Personal dosimeters (body and ring badges) as required by your institution to monitor radiation dose. Ring badges should be worn under the outer glove.

Q4: How can I effectively shield against this compound (³²P) radiation?

A4: Use shielding materials with a low atomic number (low Z) to stop the beta particles without generating significant Bremsstrahlung X-rays.

  • Primary Shielding: Plexiglas (acrylic) or other plastics are ideal. A thickness of 1 cm (or 3/8 inch) is generally sufficient to block all beta particles from ³²P.

  • Secondary Shielding: If you are working with high activities of this compound (e.g., greater than 1 mCi), a thin layer of a high-Z material like lead can be placed on the outside of the primary Plexiglas shield to absorb the secondary Bremsstrahlung X-rays.

Data Presentation

Table 1: Properties of Phosphorus-32

Property Value
Radiation Type Beta (β⁻)
Max. Beta Energy 1.71 MeV
Average Beta Energy 0.695 MeV
Half-life 14.3 days
Max. Range in Air ~6 meters
Max. Range in Water/Tissue ~8 mm

| Max. Range in Plexiglas | ~6.7 mm |

Table 2: Shielding Materials for this compound (³²P)

Material Primary Use Advantage Disadvantage
Plexiglas (Acrylic) Primary Beta Shield Low Z number minimizes Bremsstrahlung; transparent. Can be bulky for high-activity sources.
Aluminum Primary Beta Shield Effective low-Z shield. Opaque.

| Lead | Secondary Bremsstrahlung Shield | High Z number effectively attenuates X-rays. | Never use as a primary shield for high-energy beta emitters due to high Bremsstrahlung production. |

Troubleshooting Guides

Q: My Geiger counter shows high readings in an unexpected area. What should I do?

A: An unexpected high reading on a survey meter indicates potential contamination.

  • Stop Work: Cease all work with radioactive materials immediately.

  • Isolate the Area: Prevent others from entering the area. Cordon it off if necessary.

  • Alert Personnel: Inform your lab supervisor and your institution's Radiation Safety Officer (RSO).

  • Survey Yourself: Check your hands, shoes, and clothing for contamination. If contamination is found on your skin, wash gently with soap and water. If clothing is contaminated, remove it carefully and place it in a labeled radioactive waste bag.

  • Decontaminate: If the spill is minor and you are trained to do so, begin decontamination procedures. Start from the outside of the contaminated area and work inward to prevent spreading. Use appropriate cleaning agents (commercial decontaminants or detergents).

  • Re-survey: After cleaning, use the Geiger counter to confirm that contamination has been removed to acceptable levels (typically less than two times background).

  • Document: Record the incident, survey readings, and decontamination actions in your laboratory's radiation safety logbook.

Q: I'm seeing inconsistent results in my radioligand binding assay. Could it be a handling issue?

A: Yes, improper handling of radiolabeled compounds like this compound can lead to experimental variability.

  • Cause: Low radiochemical yield or purity.

    • Solution: Verify the purity of your this compound stock. If possible, run a quality control check. Ensure that you are using fresh reagents and solvents in your assay to prevent degradation of the compound.

  • Cause: Inaccurate pipetting.

    • Solution: Highly concentrated radiochemicals can adhere to pipette tip surfaces. Pre-wetting the tip with the assay buffer before dispensing the radioligand can improve accuracy. Use calibrated pipettes and consistent technique.

  • Cause: Cross-contamination.

    • Solution: Use dedicated pipettes and supplies for radioactive work. Change gloves frequently, especially after handling the stock vial. Regularly monitor your work area with a Geiger counter to ensure it is free of contamination.

Experimental Protocols

Protocol 1: Routine Area Monitoring and Decontamination

Objective: To ensure the laboratory is free from radioactive contamination and maintain a safe working environment.

Methodology:

  • Personal Preparation: Don all required PPE (lab coat, safety glasses, gloves).

  • Instrument Check: Before use, check the battery and perform a source check on your Geiger-Müller (GM) survey meter to ensure it is functioning correctly.

  • Direct Survey:

    • Turn on the GM meter.

    • Hold the probe approximately 1 cm from the surface being surveyed.

    • Move the probe slowly (about 1-2 cm per second) over all surfaces where this compound was handled. This includes benchtops, floors, equipment, door handles, and waste containers.

    • Listen for an increase in the click rate, which indicates the presence of radiation.

  • Wipe Test (for Removable Contamination):

    • For areas where a direct survey is not feasible or to quantify removable contamination, perform a wipe test.

    • Using a small piece of filter paper or a cotton swab, wipe an area of 100 cm².

    • Place the wipe in a vial with scintillation fluid and count using a Liquid Scintillation Counter (LSC) to determine the amount of removable activity.

  • Decontamination:

    • If contamination is found above action levels set by your RSO, cordon off the area.

    • Wear double gloves.

    • Clean the area with a suitable decontaminant (e.g., DECON 90, Count-Off) or detergent, using absorbent paper towels.

    • Place used cleaning materials into the solid radioactive waste bin.

    • Re-survey the area with the GM meter and perform another wipe test to confirm the contamination has been removed.

  • Documentation: Record the date, results of the surveys (including background and measurement readings), and any corrective actions taken in the lab's radiation survey log.

Visualizations

ALARA_Principle cluster_0 ALARA Principle: As Low As Reasonably Achievable alara Minimize Radiation Dose time Time alara->time distance Distance alara->distance shielding Shielding alara->shielding desc_time Minimize duration of exposure time->desc_time desc_dist Maximize distance from source distance->desc_dist desc_shield Use appropriate shielding materials shielding->desc_shield

Caption: The ALARA principle minimizes radiation dose using Time, Distance, and Shielding.

Spill_Response_Workflow start Spill of this compound Occurs stop_work STOP WORK Alert others in the area start->stop_work notify Notify Lab Supervisor and Radiation Safety Officer (RSO) stop_work->notify is_major Is the spill major? (>1 mCi or widespread) notify->is_major rso_handle RSO Manages Cleanup is_major->rso_handle Yes minor_spill Minor Spill Cleanup (Trained Personnel Only) is_major->minor_spill No document Document Incident in Logbook rso_handle->document ppe Don appropriate PPE (double gloves, lab coat, etc.) minor_spill->ppe contain Contain the spill with absorbent materials ppe->contain clean Clean from outside-in with decontaminant contain->clean survey Survey area with Geiger counter clean->survey is_clean Contamination below action level? survey->is_clean is_clean->clean No is_clean->document Yes

Caption: Decision workflow for responding to a radioactive spill of this compound.

Experimental_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup & Monitoring prep_area 1. Designate Work Area (Shielded, Absorbent Liner) gather_ppe 2. Don PPE (Coat, Glasses, Dosimeter, Gloves) prep_area->gather_ppe survey_start 3. Pre-work Survey (Check Background) gather_ppe->survey_start thaw 4. Thaw Stock Vial (Behind Shield) survey_start->thaw aliquot 5. Aliquot/Dilute (Use Dedicated Pipettes) thaw->aliquot experiment 6. Perform Experiment (Minimize Time) aliquot->experiment waste 7. Dispose of Waste (Segregated Waste Bins) experiment->waste survey_end 8. Post-work Survey (Hands, Area, Equipment) waste->survey_end decontaminate 9. Decontaminate (If Necessary) survey_end->decontaminate log 10. Document Use (Logbook) decontaminate->log

Caption: General experimental workflow for safe handling of this compound.

References

Validation & Comparative

Navigating the Landscape of Parkinson's Diagnostics: A Comparative Analysis of Lbt-999 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 26, 2025 – In the quest for definitive and early diagnostic tools for Parkinson's disease (PD), researchers and clinicians are closely watching the development of novel imaging agents. One such promising candidate is Lbt-999, a radiotracer for Positron Emission Tomography (PET) scanning. This guide provides a comprehensive comparison of this compound with current and emerging diagnostic methods for Parkinson's disease, offering available performance data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Executive Summary

Parkinson's disease, a progressive neurodegenerative disorder, currently relies on clinical assessment for diagnosis, which can be challenging in the early stages. While established imaging techniques like DaTscan™ (Ioflupane I-123 injection for SPECT) and emerging biomarkers such as alpha-synuclein seed amplification assays (α-Syn SAA) offer valuable insights, the field is continually seeking methods with higher accuracy and earlier detection capabilities. This compound, specifically [¹⁸F]this compound, is a PET radiotracer designed to target the dopamine transporter (DAT), a key protein in the dopaminergic system that is significantly depleted in Parkinson's disease.[1] Preclinical and early human studies suggest its potential in visualizing and quantifying this loss.[1]

This guide presents a comparative overview of this compound against the standard clinical diagnosis, DaTscan SPECT imaging, and α-Syn SAA. While quantitative performance data for this compound from large-scale clinical trials are not yet publicly available, this document compiles the existing preliminary findings and outlines the methodologies for a thorough comparison.

Performance Data: A Comparative Overview

A direct quantitative comparison of this compound's diagnostic performance is pending the results of ongoing clinical trials, such as the Phase III study sponsored by GE Healthcare (NCT04265209), which will assess its sensitivity and specificity against DaTscan.[2] However, based on available literature, we can summarize the performance of established and emerging diagnostic methods.

Diagnostic MethodModalitySensitivitySpecificityKey Findings
This compound ([¹⁸F]this compound) PET ImagingData Not Yet AvailableData Not Yet AvailablePreliminary studies in small cohorts show [¹⁸F]this compound PET can differentiate between early Parkinson's disease patients and healthy controls by visualizing reduced DAT density in the striatum.[1] A Phase III clinical trial is underway to establish its diagnostic accuracy.[2]
Clinical Diagnosis Physical and Neurological Examination80.6% - 83.9% (by experts)VariesAccuracy improves with disease duration and when performed by a movement disorder specialist. Misdiagnosis can occur in early stages.
DaTscan™ ([¹²³I]-FP-CIT SPECT) SPECT Imaging79% - 98.7%67% - 100%A well-established method for visualizing DAT. Can help differentiate Parkinsonian syndromes from essential tremor.
Alpha-Synuclein Seed Amplification Assay (α-Syn SAA) Biomarker Assay (CSF, blood, skin)86% - 92.6% (CSF)90.5% - 96.3% (CSF)A highly promising biochemical test that detects the pathological form of alpha-synuclein. Offers the potential for very early diagnosis.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and procedures involved, the following diagrams illustrate the dopamine signaling pathway targeted by this compound and the general workflows for the discussed diagnostic methods.

Dopamine_Signaling_Pathway Figure 1: Dopaminergic Synapse and this compound Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_Released Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) Lbt999 This compound Lbt999->DAT Binding Dopamine_Released->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Released->Dopamine_Receptor Binding label_PD In Parkinson's Disease: - Degeneration of Presynaptic Neuron - Reduced Dopamine Production - Reduced DAT availability for this compound binding

Caption: Dopaminergic synapse and this compound mechanism.

Diagnostic_Workflows Figure 2: Comparative Diagnostic Workflows cluster_Lbt999 This compound PET Imaging cluster_DaTscan DaTscan SPECT Imaging cluster_aSyn α-Synuclein SAA Lbt_start Patient Preparation Lbt_inject Intravenous Injection of [¹⁸F]this compound Lbt_start->Lbt_inject Lbt_uptake Uptake Period (approx. 30-40 min) Lbt_inject->Lbt_uptake Lbt_scan PET Scan (approx. 10 min) Lbt_uptake->Lbt_scan Lbt_analysis Image Reconstruction and Analysis Lbt_scan->Lbt_analysis Lbt_result Assessment of Striatal DAT Density Lbt_analysis->Lbt_result DaT_start Patient Preparation & Thyroid Blockade DaT_inject Intravenous Injection of [¹²³I]-FP-CIT DaT_start->DaT_inject DaT_uptake Uptake Period (3-6 hours) DaT_inject->DaT_uptake DaT_scan SPECT Scan (30-45 min) DaT_uptake->DaT_scan DaT_analysis Image Reconstruction and Analysis DaT_scan->DaT_analysis DaT_result Assessment of Striatal DAT Density DaT_analysis->DaT_result aSyn_start Sample Collection (CSF, blood, or skin biopsy) aSyn_prep Sample Preparation aSyn_start->aSyn_prep aSyn_assay Real-Time Quaking- Induced Conversion (RT-QuIC) or Protein Misfolding Cyclic Amplification (PMCA) aSyn_prep->aSyn_assay aSyn_analysis Fluorescence Monitoring aSyn_assay->aSyn_analysis aSyn_result Detection of Pathological α-Synuclein Aggregates aSyn_analysis->aSyn_result

Caption: Comparative diagnostic workflows.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of diagnostic tests. Below are the generalized experimental protocols for the discussed methods based on published literature.

[¹⁸F]this compound PET Imaging Protocol (Based on Preliminary Human Studies)
  • Patient Preparation: Patients are typically asked to fast for a few hours before the scan. No specific medication withdrawal has been mandated in initial studies, but this may be refined in larger trials.

  • Radiotracer Administration: An intravenous bolus of [¹⁸F]this compound is administered.

  • Uptake Period: Following injection, there is an uptake period to allow the tracer to distribute and bind to the DAT in the brain. Initial studies suggest a 10-minute PET acquisition between 30 and 40 minutes post-injection.

  • PET Imaging: The patient is positioned in the PET scanner, and a dynamic or static scan of the brain is acquired.

  • Image Analysis: PET images are reconstructed and analyzed, often co-registered with an MRI for anatomical reference. The primary outcome is the quantification of [¹⁸F]this compound binding in the striatum (caudate and putamen), which is compared to a reference region with negligible DAT density (like the cerebellum) to determine the binding potential or specific uptake. A significant reduction in striatal uptake, particularly in the putamen, is indicative of dopaminergic neurodegeneration.

DaTscan™ ([¹²³I]-FP-CIT) SPECT Imaging Protocol
  • Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide) is administered orally at least one hour before the radiotracer injection.

  • Radiotracer Administration: A sterile solution of Ioflupane I-123 (DaTscan™) is injected intravenously.

  • Uptake Period: Imaging is performed 3 to 6 hours after the injection to allow for optimal tracer uptake in the striatum and clearance from surrounding tissues.

  • SPECT Imaging: The patient lies on their back while a SPECT gamma camera rotates around their head to acquire images. The imaging procedure typically lasts 30 to 45 minutes.

  • Image Interpretation: The resulting images are visually assessed by a trained physician. A normal scan shows two symmetric, comma- or crescent-shaped regions of tracer uptake in the striatum. In Parkinsonian syndromes, there is a reduction of tracer uptake, typically more pronounced in the posterior putamen, resulting in a more rounded or "period" shape.

Alpha-Synuclein Seed Amplification Assay (α-Syn SAA) Protocol (General)
  • Sample Collection: A biological sample, most commonly cerebrospinal fluid (CSF) obtained via a lumbar puncture, is collected from the patient. Other tissues like skin biopsies or blood are also being investigated.

  • Assay Principle: The assay is based on the ability of pathological, misfolded α-synuclein aggregates ("seeds") in the patient's sample to induce the misfolding and aggregation of a recombinant α-synuclein substrate. This process is known as "seeding."

  • Amplification: The reaction mixture, containing the patient's sample and the recombinant α-synuclein, is subjected to cycles of incubation and shaking (in the case of Real-Time Quaking-Induced Conversion - RT-QuIC) or sonication (in Protein Misfolding Cyclic Amplification - PMCA). This breaks down the growing aggregates, creating more seeds and exponentially amplifying the signal.

  • Detection: The formation of α-synuclein aggregates is monitored in real-time by measuring the fluorescence of an amyloid-binding dye (e.g., Thioflavin T) that is included in the reaction mixture.

  • Result Interpretation: A positive result is indicated by a significant increase in fluorescence over time, signifying the presence of pathological α-synuclein seeds in the patient's sample.

Conclusion and Future Directions

The diagnosis of Parkinson's disease is evolving, with a move towards more objective, biomarker-based approaches. [¹⁸F]this compound PET imaging holds considerable promise as a highly specific tool for visualizing the dopaminergic deficit that is a hallmark of the disease. Its potential advantages over SPECT imaging, such as higher spatial resolution and potentially shorter imaging protocols, could lead to improved diagnostic clarity and patient experience.

However, the ultimate clinical utility of this compound will be determined by the forthcoming results of the Phase III clinical trial. These results will be critical for establishing its sensitivity and specificity in a large, diverse patient population and for understanding its role in relation to other diagnostic modalities like the highly sensitive and specific α-Syn SAA.

For researchers and drug development professionals, the advent of new diagnostic tools like this compound and α-Syn SAA offers exciting opportunities for more precise patient selection in clinical trials, objective monitoring of disease progression, and the evaluation of novel, disease-modifying therapies. Continued research and head-to-head comparisons will be essential to fully delineate the strengths and optimal applications of each diagnostic approach in the management of Parkinson's disease.

References

A Comparative Guide to Lbt-999 PET and SPECT Imaging for Dopamine Transporter Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lbt-999 Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, two key modalities for visualizing and quantifying the dopamine transporter (DAT) in the brain. The integrity of the dopaminergic system is crucial in the study and management of neurodegenerative disorders, most notably Parkinson's disease. This document outlines the experimental protocols for each technique, presents a comparison of their characteristics, and includes visualizations to clarify the associated workflows and pathways.

Introduction to Dopamine Transporter Imaging

The dopamine transporter is a protein that plays a critical role in regulating dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft.[1] A decline in the density of these transporters is a hallmark of Parkinson's disease and other parkinsonian syndromes. Imaging DAT provides an objective biomarker for the health of dopaminergic neurons.

This compound PET is an emerging imaging technique that utilizes the radiotracer [¹⁸F]this compound, which has a high affinity and selectivity for the dopamine transporter.[1] PET imaging, in general, is known for its high sensitivity and spatial resolution.

SPECT imaging , most commonly using the radiotracer [¹²³I]FP-CIT (Ioflupane, commercially known as DaTscan), is the current clinical standard for DAT imaging.[2] It is a valuable tool for the differential diagnosis of essential tremor from parkinsonian syndromes.[2]

While a head-to-head clinical trial comparing [¹⁸F]this compound PET and [¹²³I]FP-CIT SPECT (NCT04265209) has been completed, the final results have not yet been publicly released. This guide, therefore, draws upon existing literature to compare the methodologies and expected performance of these two important imaging modalities.

Comparative Overview

FeatureThis compound PET[¹²³I]FP-CIT SPECT (DaTscan)
Radiotracer [¹⁸F]this compound[¹²³I]FP-CIT (Ioflupane)
Imaging Modality Positron Emission Tomography (PET)Single-Photon Emission Computed Tomography (SPECT)
Primary Indication Evaluation of presynaptic dopaminergic neuronal loss in Parkinson's disease.Visualization of striatal dopamine transporters in suspected Parkinsonian syndromes.
Spatial Resolution Generally higher than SPECTGenerally lower than PET
Sensitivity Generally higher than SPECTGenerally lower than PET
Acquisition Time Shorter (e.g., 10-20 minutes)Longer (e.g., 30-45 minutes)
Time from Injection to Scan Shorter (e.g., 30-40 minutes)Longer (e.g., 3-6 hours)

Experimental Protocols

A detailed understanding of the experimental protocols is essential for researchers designing studies or interpreting imaging data.

This compound PET Protocol

The following protocol is based on a study evaluating [¹⁸F]this compound PET for the assessment of presynaptic dopaminergic neuronal loss.

Patient Preparation:

  • No specific dietary restrictions are required.

  • A review of concomitant medications should be performed to identify any drugs that may interfere with DAT binding.

Radiotracer Administration:

  • An intravenous bolus injection of [¹⁸F]this compound is administered, with a typical dose of 3.6 MBq/kg.

Image Acquisition:

  • A dynamic PET scan is initiated immediately after injection for a duration of up to 90 minutes.

  • For clinical routine, a shorter static acquisition of 10-20 minutes, starting 30-40 minutes post-injection, has been proposed.

Image Analysis:

  • Images are reconstructed using standard algorithms.

  • Regions of interest (ROIs) are drawn on the caudate, putamen, and a reference region with low DAT density (e.g., cerebellum or occipital cortex).

  • The specific binding ratio (SBR) is calculated using the formula: (Activity in Striatal ROI - Activity in Reference Region) / Activity in Reference Region.

[¹²³I]FP-CIT SPECT (DaTscan) Protocol

The following is a standard clinical protocol for DaTscan imaging, based on established guidelines.

Patient Preparation:

  • To prevent the uptake of free radioiodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide) is administered orally at least one hour before the radiotracer injection.

  • Patients should be well-hydrated.

  • A review of medications that could interfere with DAT binding is necessary.

Radiotracer Administration:

  • A slow intravenous injection of [¹²³I]FP-CIT is administered over 15-20 seconds. The recommended dose is between 111 and 185 MBq.

Image Acquisition:

  • Imaging is performed 3 to 6 hours after the injection.

  • A SPECT gamma camera with a low-energy, high-resolution collimator is used.

  • The acquisition is typically performed over 360 degrees, with a total scan time of 30-45 minutes.

Image Analysis:

  • Images are reconstructed, and attenuation correction is applied.

  • Visual assessment of the images is the primary method of interpretation, looking for the characteristic "comma" or "crescent" shape of normal striatal uptake.

  • Semi-quantitative analysis is also commonly performed by calculating the striatal binding ratio (SBR) using the occipital cortex as the reference region.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both this compound PET and [¹²³I]FP-CIT SPECT.

Lbt999_PET_Workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_analysis Image Analysis MedicationReview Medication Review Injection IV Injection of [18F]this compound MedicationReview->Injection Uptake Uptake Phase (30-40 min) Injection->Uptake Wait PET_Scan PET Scan (10-20 min) Uptake->PET_Scan Position Patient Reconstruction Image Reconstruction PET_Scan->Reconstruction ROI_Analysis ROI Analysis (Striatum, Cerebellum) Reconstruction->ROI_Analysis SBR_Calc SBR Calculation ROI_Analysis->SBR_Calc

Caption: Experimental workflow for this compound PET imaging.

SPECT_Workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_analysis Image Analysis ThyroidBlock Thyroid Blockade (≥1 hr prior) SPECT_Injection IV Injection of [123I]FP-CIT ThyroidBlock->SPECT_Injection MedReview Medication Review MedReview->SPECT_Injection SPECT_Uptake Uptake Phase (3-6 hours) SPECT_Injection->SPECT_Uptake Wait SPECT_Scan SPECT Scan (30-45 min) SPECT_Uptake->SPECT_Scan Position Patient SPECT_Recon Image Reconstruction SPECT_Scan->SPECT_Recon Visual_Assess Visual Assessment SPECT_Recon->Visual_Assess SemiQuant Semi-quantitative Analysis (SBR) SPECT_Recon->SemiQuant

Caption: Experimental workflow for [¹²³I]FP-CIT SPECT imaging.

Dopaminergic Synapse and Radiotracer Binding

The following diagram illustrates the binding of this compound and [¹²³I]FP-CIT to the dopamine transporter in the synaptic cleft.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DopamineVesicles Dopamine Vesicles Dopamine Dopamine DopamineVesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binds Lbt999 [18F]this compound Lbt999->DAT Binds FPCIT [123I]FP-CIT FPCIT->DAT Binds

Caption: Radiotracer binding at the dopaminergic synapse.

Conclusion

Both this compound PET and [¹²³I]FP-CIT SPECT are valuable tools for the in vivo assessment of the dopamine transporter. While [¹²³I]FP-CIT SPECT is the established clinical standard, this compound PET offers the potential for improved image quality, shorter scan times, and a more streamlined workflow. The higher resolution and sensitivity of PET may lead to earlier and more accurate detection of dopaminergic deficits. The forthcoming results from direct comparative studies will be instrumental in defining the future roles of these imaging modalities in both research and clinical practice for the evaluation of neurodegenerative diseases.

References

A Comparative Guide to Lbt-999 PET for Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lbt-999 Positron Emission Tomography (PET) with alternative imaging agents for the quantification of the dopamine transporter (DAT). The information presented is intended to assist researchers and clinicians in selecting the most appropriate imaging modality for their specific needs in the context of neurodegenerative diseases, particularly Parkinson's disease and other parkinsonian syndromes.

Introduction to this compound PET

This compound is a PET radiotracer designed to selectively bind to the dopamine transporter, a key protein involved in regulating dopamine levels in the brain.[1] By targeting DAT, [18F]this compound allows for the visualization and quantification of dopaminergic neuron integrity, which is crucial for the early diagnosis and monitoring of neurodegenerative conditions like Parkinson's disease.[2][3] PET imaging with this compound offers the potential for high-resolution images and accurate quantification of DAT density.[4]

Reproducibility of this compound PET Measurements

The reproducibility of a PET tracer is a critical factor for its use in longitudinal studies, such as monitoring disease progression or treatment response. While comprehensive human test-retest data for this compound is not yet widely published, a preclinical study in rats has demonstrated its high reproducibility.

Table 1: Reproducibility of [18F]this compound PET in Animal Models

ParameterBrain RegionValue
Test-Retest Variability Striatum8-14%[3]
Intra-Class Correlation Coefficient (ICC) Striatum0.9

It is important to note that one clinical study in humans acknowledged the absence of test-retest PET scans, highlighting a current data gap.

Comparison with Alternative DAT Imaging Agents

Several alternative PET and Single-Photon Emission Computed Tomography (SPECT) tracers are available for DAT imaging. This section compares the reproducibility of this compound (animal data) with established human data for these alternatives.

Table 2: Comparison of Test-Retest Reproducibility of DAT Tracers (Human Data unless specified)

TracerModalityTest-Retest VariabilityIntra-Class Correlation Coefficient (ICC) / Correlation
[18F]this compound PET8-14% (in rats)0.9 (in rats)
[18F]FP-CIT PET3.51-6.94% (in Parkinson's Disease)0.98-0.99 (in Parkinson's Disease)
6.99-8.59% (in Essential Tremor)0.88-0.96 (in Essential Tremor)
[18F]FECNT PET~2%r = 0.99
[123I]FP-CIT SPECT6.8 ± 3.4% to 16.8 ± 13.3% (in Parkinson's Disease)Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of typical experimental protocols for this compound PET and a common alternative, [123I]FP-CIT SPECT.

[18F]this compound PET Protocol (Based on Human Studies)
  • Radiotracer Administration: Intravenous injection of [18F]this compound (e.g., 3.6 MBq/kg).

  • Uptake Period: A dynamic acquisition is often initiated immediately after injection.

  • Image Acquisition: A dynamic PET scan of the brain is performed for a duration of up to 90 minutes. For simplified quantification, a 10-minute static scan between 30 and 40 minutes post-injection has been proposed.

  • Image Analysis:

    • Regions of Interest (ROIs) are drawn on co-registered MRI scans for areas such as the caudate, putamen, and cerebellum.

    • The cerebellum is typically used as a reference region to calculate the binding potential (BP) or specific binding ratio (SBR).

    • Time-activity curves are generated to assess tracer kinetics.

[123I]FP-CIT SPECT Protocol (General Clinical Protocol)
  • Patient Preparation: Thyroid blockade is recommended to reduce radiation exposure to the thyroid gland.

  • Radiotracer Administration: Intravenous injection of [123I]FP-CIT.

  • Uptake Period: Imaging is typically performed 3 to 6 hours after tracer injection.

  • Image Acquisition: A SPECT scan of the brain is acquired.

  • Image Analysis:

    • Similar to PET, ROIs are defined for the striatum and a reference region (often the occipital cortex).

    • The SBR is calculated to quantify DAT availability.

Visualizing the Process

To further clarify the underlying mechanism and experimental procedures, the following diagrams are provided.

Lbt999_Signaling_Pathway cluster_synapse Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Binding & Reuptake PostsynapticNeuron Postsynaptic Neuron Dopamine->PostsynapticNeuron Signal Transduction PresynapticNeuron Presynaptic Neuron PresynapticNeuron->Dopamine Release Lbt999 This compound Lbt999->DAT Blocks Reuptake

This compound binds to the Dopamine Transporter (DAT).

Reproducibility_Workflow cluster_protocol Test-Retest Protocol Scan1 Scan 1: [18F]this compound PET Acquisition Interval Time Interval (e.g., days to weeks) Scan1->Interval Scan2 Scan 2: [18F]this compound PET Acquisition Interval->Scan2 DataAnalysis Data Analysis: - ROI Definition - Quantification (BP, SBR) - Statistical Analysis Scan2->DataAnalysis ReproducibilityMetrics Reproducibility Metrics: - Test-Retest Variability (%) - Intra-Class Correlation (ICC) DataAnalysis->ReproducibilityMetrics

Workflow for assessing PET tracer reproducibility.

Conclusion

[18F]this compound is a promising PET tracer for dopamine transporter imaging, with preclinical data suggesting high reproducibility. While human test-retest data is a current gap in the literature, ongoing clinical trials, such as the one comparing [18F]this compound PET to [123I]FP-CIT SPECT, will provide more definitive data on its performance and utility in a clinical setting. The choice of imaging agent will depend on the specific research or clinical question, availability, and the need for longitudinal monitoring. The high reproducibility of alternative PET tracers like [18F]FP-CIT and [18F]FECNT in humans sets a benchmark for the future evaluation of this compound.

References

Lbt-999 Uptake and Clinical Severity: A Comparative Analysis for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating neurodegenerative diseases, particularly Parkinson's Disease (PD), the accurate measurement of dopaminergic degeneration is paramount. The radiotracer Lbt-999, used in Positron Emission Tomography (PET) imaging, offers a promising avenue for quantifying the loss of dopamine transporters (DAT), a key indicator of disease progression. This guide provides a comparative analysis of this compound's performance, supported by experimental data, against other established imaging agents.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating this compound and a comparable PET tracer, [18F]FE-PE2I, in relation to clinical severity scores in Parkinson's disease.

Table 1: [18F]this compound PET Imaging in Parkinson's Disease Patients vs. Healthy Controls

ParameterBrain RegionParkinson's Disease Patients (Hoehn & Yahr Stage I-II) (n=6)Healthy Controls (n=8)p-value
BPND Caudate Nucleus3.56 ± 1.276.30 ± 1.17< 0.001
Putamen1.53 ± 0.996.75 ± 1.17< 0.001
Substantia Nigra0.98 ± 0.341.89 ± 0.45< 0.001
DVR Caudate Nucleus4.03 ± 1.296.78 ± 1.15< 0.001
Putamen2.13 ± 1.007.21 ± 1.15< 0.001
Substantia Nigra1.70 ± 0.372.62 ± 0.44< 0.001
Striatum/Cerebellum Ratio (30-40 min p.i.) Caudate Nucleus4.85 ± 1.548.32 ± 1.29< 0.001
Putamen2.65 ± 1.208.92 ± 1.34< 0.001
Substantia Nigra2.19 ± 0.493.28 ± 0.52< 0.001

Data adapted from a study evaluating [18F]this compound in a clinical environment.[1][2] BPND: Binding Potential (non-displaceable); DVR: Distribution Volume Ratio; p.i.: post-injection.

Table 2: Correlation of [18F]FE-PE2I PET with MDS-UPDRS Part III Scores in Parkinson's Disease

Brain RegionCorrelation Coefficient (r) with MDS-UPDRS Part III Scorep-value
Putamen-0.590.002
Caudate-0.550.004
Ventral Striatum-0.490.011
Substantia Nigra-0.460.018
Anterior Putamen-0.630.001
Posterior Putamen-0.500.009

Data from a study on the clinical correlates of [18F]FE-PE2I PET.[3] MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

[18F]this compound PET Imaging Protocol
  • Radiosynthesis: No-carrier-added [18F]this compound was prepared as previously described.[2]

  • Subject Population: The study included six patients with Parkinson's disease (Hoehn and Yahr stages I-II, without atypical signs) and eight healthy controls.[2]

  • Image Acquisition:

    • An 89-minute dynamic PET scan was acquired following an intravenous injection of [18F]this compound.

    • T1 3D MRI was performed for anatomical reference and definition of regions of interest (ROIs).

  • Image Analysis:

    • Time-activity curves (TACs) were generated for striatal nuclei, substantia nigra, cerebellum, and occipital cortex using the defined ROIs.

    • Binding potential (BPND) was calculated using the simplified reference tissue model.

    • Distribution volume ratios (DVRs) were calculated using Logan graphical analysis.

    • Ratios of tracer uptake in the striatum to the cerebellum were calculated from a 10-minute image acquired between 30 and 40 minutes post-injection.

    • The cerebellum was used as the non-specific reference region.

[18F]FE-PE2I PET Imaging and Clinical Correlation Protocol
  • Subject Population: The study included individuals with Parkinson's disease.

  • Clinical Assessment: Motor symptom severity was assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.

  • Image Acquisition: PET imaging was performed using the [18F]FE-PE2I radiotracer.

  • Image Analysis:

    • Dopamine transporter (DAT) binding potential (BPND) was quantified in various brain regions including the putamen, caudate, ventral striatum, and substantia nigra.

  • Statistical Analysis: Pearson's correlation was used to assess the relationship between DAT BPND in different brain regions and the total MDS-UPDRS Part III motor examination scores.

Comparative Analysis with Other Imaging Agents

[123I]Ioflupane (DaTscan) SPECT:

  • Modality: Single-Photon Emission Computed Tomography (SPECT).

  • Target: Dopamine Transporter (DAT).

  • Clinical Use: Widely used for the differential diagnosis of parkinsonian syndromes. It helps to distinguish essential tremor from tremor due to parkinsonian syndromes like idiopathic Parkinson's disease.

  • Comparison to this compound: A clinical trial (NCT04265209) is underway to directly compare the performance of [18F]this compound PET with [123I]-FP-CIT SPECT for distinguishing between Parkinson's Disease and Essential Tremor. PET imaging, in general, is considered to have superior resolution compared to SPECT.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and its application.

DopaminergicSynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron PreNeuron Dopamine Synthesis Vesicle Dopamine Vesicle PreNeuron->Vesicle Packaging Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Target of this compound Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Lbt999 This compound Lbt999->DAT Binding

Caption: Dopaminergic synapse showing this compound targeting the dopamine transporter (DAT).

Lbt999_Workflow cluster_patient Patient Journey cluster_analysis Data Analysis cluster_outcome Clinical Correlation Patient Patient with Suspected Parkinson's Disease Injection Intravenous Injection of [18F]this compound Patient->Injection PET_Scan PET Scan Acquisition (Dynamic, ~90 min) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Definition ROI Definition (Caudate, Putamen, etc.) Image_Recon->ROI_Definition Quantification Quantification (BPND, DVR, Ratios) ROI_Definition->Quantification Correlation Correlation with Clinical Severity Scores (e.g., UPDRS) Quantification->Correlation Diagnosis Aid in Diagnosis and Monitoring of Disease Progression Correlation->Diagnosis

Caption: Experimental workflow for correlating this compound uptake with clinical severity.

References

Head-to-Head Comparison: Lbt-999 and [123I]FP-CIT for Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The accurate in vivo quantification of dopamine transporter (DAT) availability is crucial for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression and the response to therapy in neurodegenerative disorders such as Parkinson's disease. This guide provides a detailed head-to-head comparison of two key radiotracers used for this purpose: the novel positron emission tomography (PET) ligand, [18F]Lbt-999, and the established single-photon emission computed tomography (SPECT) agent, [123I]FP-CIT (also known as Ioflupane or DaTscan). This comparison is based on available experimental data to inform researchers, scientists, and drug development professionals on the performance and characteristics of these imaging agents.

Overview and Mechanism of Action

Both this compound and [123I]FP-CIT are cocaine analogs that bind with high affinity and selectivity to the dopamine transporter on presynaptic dopaminergic nerve terminals in the striatum.[1][2] A reduction in the density of these transporters is a well-established biomarker for nigrostriatal degeneration.

  • [18F]this compound is a PET radiotracer. PET imaging is known for its high sensitivity and spatial resolution, potentially offering advantages in the precise quantification of DAT.[2]

  • [123I]FP-CIT is a widely used SPECT radiotracer. SPECT is a more commonly available and less expensive imaging modality compared to PET.[2]

The fundamental difference in the imaging modality (PET vs. SPECT) underlies many of the performance distinctions between these two tracers.

Quantitative Performance Data

The following tables summarize the available quantitative data for [18F]this compound and [123I]FP-CIT. It is important to note that direct head-to-head comparative studies providing quantitative values for both tracers in the same patient cohort are limited. A clinical trial (NCT04265209) is underway to directly compare [18F]this compound PET with [123I]FP-CIT SPECT, but the detailed results have not yet been fully published.[3] The data presented here are compiled from separate studies, which should be considered when making direct comparisons.

Table 1: Binding Potential (BPND) and Specific Binding Ratio (SBR)

Parameter[18F]this compound (PET)[123I]FP-CIT (SPECT)
Binding Potential (BPND) in Healthy Controls (Putamen) 6.75 ± 1.17Not typically reported in this format; SBR is the standard measure.
Binding Potential (BPND) in Healthy Controls (Caudate) 6.30 ± 1.17Not typically reported in this format; SBR is the standard measure.
Specific Binding Ratio (SBR) in Healthy Controls (Putamen) Ratios to cerebellum of ~10 in caudate and putamen.SBR values vary across studies and quantification methods. For example, one study reported a mean SBR of 2.17 ± 0.58 in the putamen of normal controls.
Specific Binding Ratio (SBR) in Parkinson's Disease (Putamen) Significantly lower than in healthy controls.Significantly lower than in healthy controls. In one study, the mean putamen SBR in PD patients was 0.66 ± 0.22.

Table 2: Dosimetry and Imaging Timeline

Parameter[18F]this compound (PET)[123I]FP-CIT (SPECT)
Effective Dose (mSv/MBq) 0.021 - 0.022 (estimated from non-human primate data)~0.024
Typical Injected Dose Not specified in available human studies.111-185 MBq
Time to Imaging Post-Injection A 10-minute acquisition between 30 and 40 minutes post-injection has been proposed.3 to 6 hours
Image Acquisition Duration As short as 10 minutes.30 to 45 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. The following are generalized experimental protocols for brain imaging with [18F]this compound and [123I]FP-CIT.

[18F]this compound PET Imaging Protocol
  • Patient Preparation: No specific patient preparation, such as thyroid blockade, is typically required.

  • Radiotracer Administration: Intravenous injection of [18F]this compound.

  • Uptake Period: A waiting period of approximately 30 minutes.

  • Image Acquisition: A dynamic or static PET scan is acquired. For routine clinical use, a 10-minute static acquisition between 30 and 40 minutes post-injection has been suggested to be sufficient.

  • Image Analysis: PET images are reconstructed and co-registered with anatomical images (e.g., MRI) for region of interest (ROI) analysis. Key ROIs include the putamen, caudate, and a reference region with negligible DAT density, such as the cerebellum or occipital cortex, to calculate BPND or SBR.

[123I]FP-CIT SPECT Imaging Protocol
  • Patient Preparation: Thyroid blockade is recommended to minimize radiation exposure to the thyroid gland from free radioiodine. This is typically achieved by oral administration of potassium iodide or perchlorate at least one hour before tracer injection.

  • Radiotracer Administration: Intravenous injection of 111-185 MBq of [123I]FP-CIT.

  • Uptake Period: A waiting period of 3 to 6 hours to allow for optimal striatal-to-background signal.

  • Image Acquisition: A SPECT scan of the brain is performed, typically lasting 30 to 45 minutes.

  • Image Analysis: SPECT images are reconstructed. For quantitative analysis, ROIs are drawn on the striatal structures and a reference region (e.g., occipital cortex) to calculate the specific binding ratio (SBR).

Visualizations

Signaling Pathway and Binding

The following diagram illustrates the binding of both this compound and [123I]FP-CIT to the dopamine transporter on the presynaptic neuron, which is the basis for their use in imaging.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicles Dopamine->Vesicle Storage Vesicle->s1 Release D2R D2 Receptor s1->D2R Binding DAT Dopamine Transporter (DAT) s1->DAT Reuptake Lbt999 This compound Lbt999->DAT Binding FPCIT [123I]FP-CIT FPCIT->DAT Binding

Caption: Binding of this compound and [123I]FP-CIT to the Dopamine Transporter.

Experimental Workflow Comparison

This diagram provides a simplified comparison of the typical experimental workflows for [18F]this compound PET and [123I]FP-CIT SPECT.

G cluster_Lbt999 [18F]this compound PET Workflow cluster_FPCIT [123I]FP-CIT SPECT Workflow L_Inject Inject [18F]this compound L_Wait Wait ~30 mins L_Inject->L_Wait L_Scan PET Scan (~10 mins) L_Wait->L_Scan L_Analyze Image Analysis (BPnd) L_Scan->L_Analyze F_Thyroid Thyroid Blockade F_Inject Inject [123I]FP-CIT F_Thyroid->F_Inject F_Wait Wait 3-6 hours F_Inject->F_Wait F_Scan SPECT Scan (30-45 mins) F_Wait->F_Scan F_Analyze Image Analysis (SBR) F_Scan->F_Analyze

References

A Comparative Guide to PET Tracers for Monitoring Parkinson's Disease Progression: An In-Depth Look at [18F]LBT-999 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Positron Emission Tomography (PET) tracers for the assessment of Parkinson's disease, with a focus on the novel dopamine transporter (DAT) ligand, [18F]LBT-999. This guide provides a comprehensive analysis of [18F]this compound's performance against other established and emerging PET tracers, supported by experimental data and detailed methodologies to aid in the selection of appropriate imaging biomarkers for clinical and research applications.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor and cognitive functions. Positron Emission Tomography (PET) imaging plays a crucial role in the early diagnosis, differential diagnosis, and monitoring of disease progression. The development of specific radiotracers targeting key pathological features of PD, such as the dopamine transporter (DAT), and aggregates of α-synuclein and tau proteins, has significantly advanced our understanding and clinical management of the disease.

This guide focuses on [18F]this compound, a promising PET tracer for imaging the dopamine transporter, and provides a comparative analysis with other DAT-targeting radioligands, as well as tracers targeting other pathological hallmarks of Parkinson's disease.

Dopamine Transporter (DAT) Imaging: [18F]this compound in Focus

[18F]this compound is a cocaine derivative that binds with high affinity and selectivity to the dopamine transporter, making it a valuable tool for assessing the integrity of the dopaminergic system.[1][2] Its favorable properties, including the use of the fluorine-18 isotope with a longer half-life than carbon-11, make it suitable for broader clinical use.[1][2]

Comparative Performance of DAT Tracers

The following table summarizes the quantitative performance of [18F]this compound in comparison to other commonly used DAT-targeting PET and SPECT tracers.

TracerModalityKey Performance MetricParkinson's Disease PatientsHealthy ControlsReference
[18F]this compound PETBinding Potential (BPND) - Putamen Significantly decreased (p < 0.001)6.75 ± 1.17[1]
Binding Potential (BPND) - Caudate Significantly decreased (p < 0.001)6.30 ± 1.17
Striatal-to-Cerebellar Ratio (30-40 min p.i.) Significantly lower than controls~10
[18F]FE-PE2I PETBinding Potential (BPND) - Putamen Significantly lower than controls-
Effect Size (Glass's Δ) vs. Healthy Controls 2.95 (BPND), 2.57 (SUVR)-
[123I]FP-CIT SPECTStriatal Binding Ratio (SBR) Decreased-
Effect Size (Glass's Δ) vs. Healthy Controls 2.29 (SUR)-

p.i. = post-injection

dot

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 MAO MAO Dopamine->MAO Metabolism VMAT2 VMAT2 Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT DAT ([18F]this compound target) DAT->Dopamine Dopamine_Synapse->DAT Reuptake D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binding Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction

Caption: Dopaminergic Synapse Signaling Pathway.

Alternative PET Tracers for Parkinson's Disease

Beyond DAT imaging, novel PET tracers are being developed to visualize other key pathological features of Parkinson's disease, namely the aggregation of α-synuclein and tau proteins. These tracers hold the promise of providing a more direct measure of the underlying pathology and its progression.

α-Synuclein PET Tracers

The development of PET tracers for α-synuclein, the primary component of Lewy bodies, is a major goal in Parkinson's disease research. While still in early stages, several candidates are under investigation.

Tau PET Tracers

While primarily associated with Alzheimer's disease, tau pathology is also observed in Parkinson's disease and can contribute to cognitive impairment. Tau PET imaging can help to understand the role of this co-pathology in the progression of PD.

Tracer TypeTargetKey Performance MetricFinding in Parkinson's DiseaseReference
α-Synuclein PET α-Synuclein AggregatesSpecific BindingPromising candidates in development, but clinical data is limited.
Tau PET ([18F]AV-1451, etc.) Tau AggregatesStandardized Uptake Value Ratio (SUVR) Elevated tracer binding in PD patients with dementia compared to healthy controls.
Correlation with Cognition Association between cortical tau and cognitive dysfunction.

dot

cluster_workflow PET Imaging Workflow Patient_Prep Patient Preparation (e.g., fasting for FDG) Radiotracer_Admin Radiotracer Administration (e.g., intravenous injection of [18F]this compound) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (Tracer distribution and binding) Radiotracer_Admin->Uptake_Phase PET_Scan PET/CT or PET/MR Scan (Image acquisition) Uptake_Phase->PET_Scan Image_Recon Image Reconstruction and Analysis PET_Scan->Image_Recon Quant_Analysis Quantitative Analysis (e.g., SUVR, BPnd) Image_Recon->Quant_Analysis

Caption: General Experimental Workflow for PET Imaging.

Experimental Protocols

[18F]this compound PET Imaging Protocol
  • Radiosynthesis: No-carrier-added [18F]this compound is prepared from its precursor.

  • Patient Preparation: No specific patient preparation, such as fasting, is typically required.

  • Radiotracer Administration: An intravenous bolus injection of [18F]this compound is administered. The injected dose is typically around 3.6 MBq/kg.

  • Uptake Phase: The tracer is allowed to distribute and bind to the dopamine transporters in the brain.

  • Image Acquisition: A dynamic PET scan of the brain is typically acquired for up to 90 minutes post-injection. For clinical routine, a shorter static acquisition of 10 minutes, between 30 and 40 minutes post-injection, has been proposed.

  • Image Analysis: Regions of interest (ROIs) are drawn on co-registered MRI images for the striatum (caudate and putamen), substantia nigra, and a reference region (e.g., cerebellum). Time-activity curves are generated for each ROI.

  • Quantification: Kinetic modeling (e.g., Simplified Reference Tissue Model) is used to calculate the binding potential (BPND). For simplified quantification, the ratio of tracer uptake in the striatum to the cerebellum (Standardized Uptake Value Ratio - SUVR) can be calculated from the static images.

α-Synuclein and Tau PET Imaging Protocols

Protocols for α-synuclein and tau PET imaging are still under development and vary between different tracers and clinical trials. However, a general protocol involves:

  • Radiotracer Administration: Intravenous injection of the specific α-synuclein or tau tracer.

  • Uptake Phase: A defined period for the tracer to reach its target in the brain.

  • Image Acquisition: A PET scan of the brain is performed.

  • Image Analysis: Similar to DAT imaging, ROIs are defined, and tracer uptake is quantified, often as SUVR, using a reference region.

dot

Clinical_Suspicion Clinical Suspicion of Parkinsonism DAT_Imaging Dopamine Transporter Imaging ([18F]this compound PET or SPECT) Clinical_Suspicion->DAT_Imaging Normal_Scan Normal DAT Scan DAT_Imaging->Normal_Scan  Normal Uptake Abnormal_Scan Abnormal DAT Scan (Reduced Striatal Uptake) DAT_Imaging->Abnormal_Scan  Reduced Uptake Other_Diagnosis Suggests Alternative Diagnosis (e.g., Essential Tremor) Normal_Scan->Other_Diagnosis PD_Diagnosis Supports Diagnosis of Parkinson's Disease Abnormal_Scan->PD_Diagnosis

Caption: Diagnostic Logic for Parkinson's Disease.

Conclusion

[18F]this compound PET imaging is a valuable and sensitive tool for the in vivo assessment of the dopamine transporter system in Parkinson's disease. It offers advantages over SPECT imaging in terms of resolution and quantification. The development of novel PET tracers targeting α-synuclein and tau holds great promise for a more comprehensive understanding of the complex pathology of Parkinson's disease and for monitoring the efficacy of new disease-modifying therapies. The choice of a PET tracer for a clinical trial or research study will depend on the specific scientific question being addressed, with DAT tracers being well-suited for assessing dopaminergic degeneration and the newer tracers offering insights into the core proteinopathies of the disease.

References

Lbt-999 PET Imaging: A Comparative Guide to Test-Retest Reliability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the test-retest reliability of Lbt-999 Positron Emission Tomography (PET) imaging with alternative PET tracers targeting the dopamine transporter (DAT). The information is intended to assist researchers and clinicians in the selection of appropriate imaging agents for longitudinal studies and clinical trials where quantification of DAT is crucial.

Introduction to this compound and Dopamine Transporter Imaging

This compound is a PET radiotracer designed to selectively bind to the dopamine transporter (DAT), a key protein in the regulation of dopamine levels in the brain.[1] By imaging the distribution and density of DAT, [18F]this compound PET can provide valuable insights into the integrity of the dopaminergic system, which is implicated in a variety of neurodegenerative disorders, most notably Parkinson's disease.[1] The reliability of a PET tracer, assessed through test-retest studies, is a critical factor for its application in monitoring disease progression and the effects of therapeutic interventions.

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a crucial role in terminating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the presynaptic neuron. This process is essential for maintaining synaptic homeostasis. This compound and other DAT-targeting PET tracers bind to this transporter, allowing for its in vivo quantification.

Dopamine transporter signaling pathway.

Comparative Test-Retest Reliability Data

The following table summarizes the test-retest reliability of [18F]this compound and alternative DAT PET tracers. The key metrics presented are the Intraclass Correlation Coefficient (ICC), a measure of reliability, and the Coefficient of Variation (COV) or absolute variability, which indicates the degree of variation between measurements.

TracerSubjectBrain RegionIntraclass Correlation Coefficient (ICC)Coefficient of Variation (COV) / Absolute Variability (%)
[18F]this compound RatStriatum0.9[1]8 - 14[1]
BaboonStriatumHighly reproducible and reliable-
[18F]FE-PE2I Human (PD)Striatal Regions0.89 - 0.975.3 - 7.6[2]
[18F]FECNT Non-human primateStriatum0.99 (correlation)2.65
[18F]FP-CIT Human (ET)Striatum0.88 - 0.966.99 - 8.02
Human (PD)Striatum0.98 - 0.993.51 - 6.94

PD: Parkinson's Disease, ET: Essential Tremor

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of research findings. Below are generalized experimental workflows for DAT PET imaging test-retest studies.

General Experimental Workflow for a Test-Retest PET Study

Test-Retest PET Study Workflow cluster_scan1 Scan 1 cluster_interval Test-Retest Interval cluster_scan2 Scan 2 (Retest) P1 Participant Preparation (e.g., fasting, medication withdrawal) P2 Tracer Administration (Intravenous Injection) P1->P2 P3 PET Image Acquisition (Dynamic or Static Scan) P2->P3 Interval Specified time interval (e.g., days to weeks) P4 Participant Preparation (Identical to Scan 1) P5 Tracer Administration (Identical to Scan 1) P4->P5 P6 PET Image Acquisition (Identical to Scan 1) P5->P6 P7 Image Processing and Analysis (e.g., motion correction, ROI definition) P6->P7 P8 Calculation of Outcome Measures (e.g., BPND, SUVR) P7->P8 P9 Statistical Analysis (ICC, COV) P8->P9

Generalized workflow for a test-retest PET study.
Key Experimental Considerations:

  • Participant Preparation: For studies involving DAT tracers, it is often required for participants to abstain from medications that could interfere with DAT binding for a specified period before each scan.

  • Tracer Administration: The radiotracer, such as [18F]this compound, is administered intravenously.

  • Image Acquisition: PET scans can be either dynamic, involving a series of scans over a period of time to measure the tracer's kinetics, or static, consisting of a single scan at a specific time point post-injection. For instance, a study with [18F]this compound in healthy volunteers involved a dynamic PET scan. Another study proposed a 10-minute static acquisition between 30 and 40 minutes post-injection for clinical use.

  • Image Analysis:

    • Regions of Interest (ROIs): Specific brain regions, such as the caudate, putamen, and a reference region like the cerebellum or occipital cortex, are delineated on the PET images.

    • Outcome Measures: Quantitative metrics are derived from the ROIs. Common measures include the non-displaceable binding potential (BPND), which reflects the density of available transporters, and the standardized uptake value ratio (SUVR), a simplified method for quantification.

  • Test-Retest Interval: The time between the initial scan and the retest scan is a critical parameter and should be chosen to minimize any biological changes in the subject while being practical for study execution. For example, a test-retest study of [18F]FE-PE2I in Parkinson's disease patients had an interval of 7-28 days between scans.

Discussion and Conclusion

The available data indicates that [18F]this compound demonstrates high test-retest reliability in animal models, with an excellent ICC of 0.9 and a variability of 8-14% in the rat striatum. While human-specific test-retest data for this compound is not yet widely published, preliminary studies in baboons also suggest high reproducibility.

In comparison, alternative DAT tracers such as [18F]FE-PE2I, [18F]FECNT, and [18F]FP-CIT have demonstrated excellent test-retest reliability in human studies, with ICC values generally above 0.88 and low coefficients of variation. [18F]FECNT showed a particularly low COV of 2.65% in non-human primates. The choice of tracer for a specific research or clinical application will depend on a variety of factors including availability, desired imaging characteristics, and the specific population being studied.

The provided experimental protocols and workflows offer a foundational understanding for designing and interpreting test-retest reliability studies of DAT PET imaging. For all tracers, adherence to a standardized and well-documented protocol is paramount to ensure the quality and comparability of the data.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature. Researchers should consult the original study publications for detailed protocols and data.

References

A Comparative Guide to [¹⁸F]LBT-999 PET Imaging for Dopaminergic Deficits

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the diagnostic efficacy of [¹⁸F]LBT-999, a novel positron emission tomography (PET) radiotracer, for the assessment of dopamine transporter (DAT) density in various patient cohorts. It is intended for researchers, scientists, and drug development professionals interested in the latest advancements in neuroimaging for neurodegenerative diseases. This document outlines the performance of [¹⁸F]this compound in comparison to the established SPECT agent, [¹²³I]ioflupane, and provides detailed experimental protocols and supporting data.

Introduction to [¹⁸F]this compound

[¹⁸F]this compound is a selective radioligand for the dopamine transporter, designed for use in PET imaging to quantify the loss of dopaminergic neurons in the brain.[1][2] The primary application of [¹⁸F]this compound is in the early diagnosis and monitoring of Parkinson's disease and other parkinsonian syndromes.[2] Its mechanism of action involves binding to the dopamine transporter, which allows for the visualization and measurement of DAT density in the striatum, a key indicator of dopaminergic neurodegeneration.[1]

Comparative Diagnostic Efficacy

The diagnostic performance of [¹⁸F]this compound has been evaluated in clinical studies, primarily comparing patients with Parkinson's disease to healthy control subjects. While a head-to-head comparison with other PET tracers is not yet widely published, a pivotal clinical trial (NCT04265209) is underway to compare its performance against the commonly used SPECT tracer, [¹²³I]FP-CIT (ioflupane).[3] The primary outcome of this study is the sensitivity and specificity of each imaging agent in distinguishing Parkinson's disease from essential tremor.

Performance in Parkinson's Disease vs. Healthy Controls

A key study demonstrated the ability of [¹⁸F]this compound PET to differentiate between patients with Parkinson's disease and healthy controls. The study reported a significant reduction in [¹⁸F]this compound uptake in the striatum of Parkinson's disease patients.

Table 1: Quantitative [¹⁸F]this compound Uptake in Parkinson's Disease and Healthy Controls

Brain RegionMeasurementHealthy Controls (n=8)Parkinson's Disease (n=6)p-value
Putamen Binding Potential (BPND)6.75 ± 1.17Significantly lower< 0.001
Caudate Binding Potential (BPND)6.30 ± 1.17Significantly lower< 0.001
Striatum Distribution Volume Ratio (DVR)Not specifiedSignificantly lower< 0.001
Substantia Nigra Binding Potential (BPND)Not specifiedSignificantly lower< 0.001

Data adapted from Ribeiro et al., Frontiers in Neurology, 2020.

Comparison with [¹²³I]Ioflupane SPECT

[¹²³I]Ioflupane SPECT is the current standard for DAT imaging. While direct comparative efficacy data from the NCT04265209 trial are pending, PET imaging with tracers like [¹⁸F]this compound is anticipated to offer several advantages over SPECT, including higher spatial resolution and sensitivity.

Table 2: Comparison of [¹⁸F]this compound PET and [¹²³I]Ioflupane SPECT

Feature[¹⁸F]this compound PET[¹²³I]Ioflupane SPECT
Modality Positron Emission TomographySingle-Photon Emission Computed Tomography
Isotope Fluorine-18Iodine-123
Spatial Resolution HigherLower
Sensitivity HigherLower
Scan Duration Potentially shorter (e.g., 10-minute acquisition)Longer (e.g., 30-45 minutes)
Patient Preparation No thyroid blockade requiredThyroid blockade with potassium iodide or perchlorate recommended
Clinical Trial NCT04265209 (ongoing)Established clinical use

Experimental Protocols

[¹⁸F]this compound PET Imaging Protocol
  • Radiotracer Synthesis: No-carrier-added [¹⁸F]this compound is produced with a high radiochemical purity (>98%).

  • Patient Preparation: No specific patient preparation, such as thyroid blockade, is required.

  • Administration: An intravenous injection of [¹⁸F]this compound (e.g., 3.6 MBq/kg) is administered.

  • Image Acquisition: Dynamic PET scans can be acquired for up to 90 minutes post-injection. However, studies suggest that a 10-minute static acquisition between 30 and 40 minutes post-injection may be sufficient for diagnostic purposes.

  • Image Analysis: Regions of interest (ROIs) are defined on co-registered MRI images for the striatal nuclei (caudate and putamen), substantia nigra, and a reference region (e.g., cerebellum). Time-activity curves are generated, and quantitative measures such as binding potential (BPND) and distribution volume ratios (DVR) are calculated.

[¹²³I]Ioflupane SPECT Imaging Protocol
  • Patient Preparation: Administration of a thyroid-blocking agent (e.g., potassium iodide or potassium perchlorate) is recommended at least one hour before the radiotracer injection to reduce thyroid uptake of free radioiodine.

  • Administration: A slow intravenous injection of [¹²³I]ioflupane is administered.

  • Image Acquisition: SPECT imaging is typically performed 3 to 6 hours after the injection. The acquisition usually takes 30 to 45 minutes.

  • Image Analysis: The acquired images are reconstructed, and the striatal uptake is visually assessed by trained readers. Semiquantitative analysis can also be performed by calculating the ratio of specific striatal to non-specific background binding.

Visualizations

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Vesicle Dopamine->Vesicle VMAT2 Dopamine_Released Dopamine Vesicle->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Target of this compound Dopamine_Released->DAT Reuptake DAT->Vesicle

Caption: Mechanism of Dopamine Transmission and [¹⁸F]this compound Target.

G cluster_patient Patient Journey cluster_imaging Imaging Procedure cluster_analysis Data Analysis and Diagnosis Patient Patient with Suspected Parkinsonian Syndrome Referral Referral for DAT Imaging Patient->Referral Preparation Patient Preparation (Thyroid Blockade for SPECT) Referral->Preparation Injection Radiotracer Injection ([¹⁸F]this compound or [¹²³I]Ioflupane) Preparation->Injection Uptake Uptake Phase Injection->Uptake Scan PET or SPECT Scan Uptake->Scan Reconstruction Image Reconstruction Scan->Reconstruction Analysis Image Analysis (Visual and Quantitative) Reconstruction->Analysis Report Radiological Report Analysis->Report Diagnosis Clinical Diagnosis Report->Diagnosis

Caption: Workflow of a Dopamine Transporter Imaging Study.

References

Safety Operating Guide

Navigating the Final Frontier of Research: Proper Disposal of LBT-999

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the lifecycle of a research chemical extends beyond its application in experiments. The proper disposal of compounds like LBT-999, a specialized radiotracer for PET imaging of the dopamine transporter, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by adhering to general principles of hazardous waste management and considering the compound's chemical characteristics.

This compound, chemically known as 8-((E)-4-fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid methyl ester, is a fluorinated organic compound and a tropane alkaloid derivative. These classifications necessitate a cautious and informed approach to its disposal. The following procedures provide essential, step-by-step guidance to ensure the safe and compliant disposal of this compound and associated waste.

Core Principles of this compound Disposal

The disposal of this compound should be managed as hazardous chemical waste. Key principles include:

  • Waste Identification and Classification: All waste containing this compound must be clearly identified as hazardous. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

  • Segregation: this compound waste should be segregated from non-hazardous and other types of chemical waste to prevent incompatible mixtures.

  • Proper Containerization: Use designated, leak-proof, and chemically resistant containers for collecting this compound waste.

  • Clear Labeling: All waste containers must be accurately labeled with the full chemical name, concentration, and appropriate hazard warnings.

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

Quantitative Data Summary for this compound Disposal

While specific quantitative disposal parameters for this compound are not available, general guidelines for laboratory chemical waste provide a framework.

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (6-8)To prevent corrosion of containers and pipes, and to avoid violent reactions with other chemicals.
Halogen Content Disclose to Waste VendorFluorine content is critical for determining the appropriate incineration or treatment method.
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassTo ensure chemical compatibility and prevent leaks.
Labeling "Hazardous Waste: this compound (Fluorinated Organic Compound, Tropane Alkaloid Derivative)"Provides essential information for safe handling and disposal.

Experimental Protocol: Decontamination of this compound Contaminated Glassware

For non-disposable glassware contaminated with this compound, a triple-rinse procedure is recommended before it can be returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone). Collect this first rinse as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent. This rinse should also be collected as hazardous waste.

  • Third Rinse: A final rinse with the solvent should be performed. Depending on institutional policy, this third rinse may also need to be collected as hazardous waste.

  • Final Cleaning: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

LBT999_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Disposal cluster_3 Step 4: Final Treatment start This compound Waste Generation (Solid & Liquid) identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Use designated, leak-proof containers segregate->containerize label_waste Label with full chemical name, concentration, and hazard warnings containerize->label_waste store Store in a designated satellite accumulation area label_waste->store pickup Arrange for pickup by a licensed hazardous waste disposal company store->pickup transport Transport to a licensed TSDF (Treatment, Storage, and Disposal Facility) pickup->transport incineration High-temperature incineration (preferred for fluorinated compounds) transport->incineration landfill Secure landfill (if permitted and no other option is available) transport->landfill

This compound Disposal Workflow

By adhering to these procedures, research institutions can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This commitment to proper waste management is integral to the trust placed in the scientific community.

Essential Safety and Logistical Information for Handling Lbt-999

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Lbt-999, a potent dopamine reuptake inhibitor utilized in neuroscience research. Given its use as a PET imaging agent, this guidance also covers the safe handling of its radiolabeled form, [18F]this compound. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a potent neuroactive compound. While a specific Occupational Exposure Limit (OEL) has not been established in the public domain, it should be handled as a potent compound with the potential for biological activity at low doses. The primary routes of exposure are inhalation, skin contact, and ingestion.

The radiolabeled form, [18F]this compound, presents an additional radiological hazard due to the emission of positrons and 511-keV gamma photons from Fluorine-18.[1] Fluorine-18 has a short half-life of approximately 110 minutes.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to both the chemical and radiological hazards of this compound and [18F]this compound. The following table summarizes the required PPE for various procedures.

Procedure Required Personal Protective Equipment
Weighing and Solution Preparation (Non-Radioactive) - Double Nitrile Gloves- Disposable Gown with tight-fitting cuffs- Safety Glasses with side shields or Goggles- Face Mask (N95 or higher for powder handling)
Handling of [18F]this compound - Double Nitrile Gloves- Disposable Waterproof Gown- Safety Glasses with side shields or Goggles- Ring and Whole-Body Dosimeters[3][4]- Use of long-handled tongs is recommended[3]
Spill Cleanup - Double Nitrile Gloves- Disposable Waterproof Gown- Safety Goggles and Face Shield- Appropriate Respiratory Protection (based on risk assessment)

Note: All PPE should be donned before entering the designated work area and removed before exiting. Gloves should be changed frequently, especially if contamination is suspected.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound and its radiolabeled counterpart.

3.1. Preparation and Weighing (Non-Radioactive this compound)

  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Pre-Handling Check: Before starting, ensure all necessary PPE is worn correctly and that spill cleanup materials are readily available.

  • Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.

  • Solubilization: If preparing a solution, add the solvent to the container with the powder slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

  • Post-Handling: After handling, decontaminate the work area and all equipment. Dispose of all contaminated disposables as chemical waste. Wash hands thoroughly.

3.2. Handling of [18F]this compound

  • ALARA Principle: All work with [18F]this compound must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.

  • Shielding: Use appropriate shielding, such as lead bricks, to reduce gamma radiation exposure. Syringe shields should be used when handling solutions.

  • Monitoring: A survey meter should be present and operational in the work area to monitor for external radiation levels. Regular wipe tests should be performed to check for surface contamination.

  • Ventilation: All volatile or aerosol-generating procedures must be performed in a certified radiochemical fume hood.

  • Transport: When moving [18F]this compound within the facility, use a shielded, sealed, and clearly labeled container.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure safety.

4.1. Non-Radioactive this compound Waste

  • Solid Waste: Contaminated items such as gloves, gowns, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous chemical waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, leak-proof hazardous chemical waste container. Do not dispose of down the drain.

4.2. [18F]this compound Radioactive Waste

  • Decay-in-Storage: Due to the short half-life of Fluorine-18 (approximately 110 minutes), the primary method of disposal for [18F]this compound waste is decay-in-storage.

  • Procedure:

    • Collect all solid and liquid radioactive waste in designated, shielded, and labeled containers.

    • Store these containers in a secure, designated radioactive waste storage area.

    • Hold the waste for at least 10 half-lives (approximately 24 hours) to allow for sufficient radioactive decay.

    • After the decay period, monitor the waste with a radiation survey meter to ensure it has returned to background levels.

    • Once confirmed to be at background, the waste can be disposed of as chemical waste (for liquids and contaminated solids) or regular waste (for non-hazardous solids), in accordance with institutional guidelines.

  • Record Keeping: Maintain accurate records of all radioactive waste, including the isotope, activity, date of storage, and date of disposal.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is necessary.

  • Minor Spill (Non-Radioactive):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with absorbent material.

    • Clean the area with an appropriate solvent.

    • Collect all cleanup materials in a hazardous waste container.

  • Major Spill or Spill of [18F]this compound:

    • Evacuate the immediate area.

    • Alert the responsible safety officer (Chemical and/or Radiation Safety).

    • Prevent entry into the affected area.

    • Follow the instructions of the safety officer for cleanup and decontamination.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed by a medical professional.

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_post_handling Post-Handling cluster_disposal Waste Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment (Chemical +/- Radiological) start->risk_assessment ppe_donning Don Appropriate PPE risk_assessment->ppe_donning handling_non_radioactive Non-Radioactive Handling (in Fume Hood) ppe_donning->handling_non_radioactive Non-Radioactive handling_radioactive [18F]this compound Handling (Shielded Hot Cell/Fume Hood) ppe_donning->handling_radioactive Radioactive decontamination Decontaminate Work Area and Equipment handling_non_radioactive->decontamination handling_radioactive->decontamination ppe_doffing Properly Doff PPE decontamination->ppe_doffing hand_washing Wash Hands Thoroughly ppe_doffing->hand_washing waste_segregation Segregate Waste (Chemical vs. Radioactive) hand_washing->waste_segregation chem_disposal Dispose as Chemical Waste waste_segregation->chem_disposal Chemical rad_disposal Decay-in-Storage (min. 24 hours) waste_segregation->rad_disposal Radioactive final_disposal Dispose as Chemical/ Regular Waste after Decay rad_disposal->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.